Rifapentine-d8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C47H64N4O12 |
|---|---|
Peso molecular |
885.1 g/mol |
Nombre IUPAC |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1/i18D2,19D2,20D2,21D2 |
Clave InChI |
WDZCUPBHRAEYDL-WHVRPRDMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Rifapentine-d8 in Modern Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rifapentine-d8, a deuterated analog of the antibiotic Rifapentine (B610483). It details its primary application in research as a crucial internal standard for pharmacokinetic and bioanalytical studies. This document outlines the methodologies, presents quantitative data, and illustrates the key biological and experimental pathways associated with Rifapentine and its deuterated counterpart.
Introduction to this compound
This compound is a stable isotope-labeled version of Rifapentine, an antibiotic primarily used in the treatment of tuberculosis. In this compound, eight hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule with a higher mass than Rifapentine but with nearly identical chemical and physical properties. This characteristic makes this compound an ideal internal standard for quantitative analysis using mass spectrometry.
The primary use of this compound in research is to improve the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Rifapentine in biological matrices such as plasma, blood, and tissues. By adding a known amount of this compound to a sample at an early stage of processing, it co-elutes with the unlabeled Rifapentine and experiences similar variations during sample preparation, injection, and ionization. The consistent ratio of the analyte to the internal standard allows for reliable and accurate quantification, compensating for potential matrix effects and procedural losses.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving the analysis of Rifapentine, often utilizing deuterated internal standards for accurate measurement.
Table 1: Physicochemical Properties of Rifapentine and this compound
| Property | Rifapentine | This compound |
| Molecular Formula | C₄₇H₆₄N₄O₁₂ | C₄₇H₅₆D₈N₄O₁₂ |
| Molar Mass | 877.04 g/mol | 885.10 g/mol |
| Primary Use | Antibiotic | Internal Standard |
Table 2: Pharmacokinetic Parameters of Rifapentine in Different Populations (Oral Administration)
| Population | Dose | Cmax (µg/mL) | AUC₀₋₂₄ (µg·h/mL) | T½ (hours) | Study Conditions |
| Healthy Adults | 900 mg | 15.19 | 355.81 (AUC₀₋₇₂) | 11.63 | Single dose, with food[1] |
| Healthy Adults | 900 mg | - | - | - | Increased bioavailability by 86% with a high-fat meal compared to fasting[2][3] |
| Children (2-11 years) | 150-300 mg | - | Lower than adults at comparable mg/kg doses | - | Single dose[4] |
| Children (2-11 years) | 300-900 mg | - | 1.3-fold greater than adults | - | Once-weekly dosing[5][6] |
| Patients with Hepatic Dysfunction (Mild-Moderate) | 600 mg | Lower than healthy volunteers | Similar to moderate-severe group | Longer than healthy volunteers | Single dose[7] |
| Patients with Hepatic Dysfunction (Moderate-Severe) | 600 mg | Lower than mild-moderate group | Similar to mild-moderate group | Longer than mild-moderate group | Single dose[7] |
Table 3: Bioanalytical Method Parameters for Rifapentine Quantification using LC-MS/MS with a Deuterated Internal Standard
| Parameter | Value | Matrix | Internal Standard |
| Linearity Range | 60.061 - 8008.134 ng/mL | Human Plasma | Rifapentine-d9[8] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | Dried Blood Spots | [²H₃]rifampin[9][10] |
| Inter- and Intra-day Accuracy | 97.4% - 100.6% | Human Milk | Rifampicin-d3[11] |
| Inter- and Intra-day Precision (CV%) | 3.1% - 8.3% | Human Milk | Rifampicin-d3[11] |
| Recovery | ~71% | Human Plasma | Rifapentine-d9 |
Experimental Protocols
Quantification of Rifapentine in Human Plasma using LC-MS/MS
This protocol is a representative example of how this compound (or a similar deuterated analog like Rifapentine-d9) is used as an internal standard for the quantification of Rifapentine in human plasma.
3.1.1. Materials and Reagents
-
Rifapentine analytical standard
-
This compound (or Rifapentine-d9) internal standard
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Ammonium formate
-
Human plasma (K₂EDTA as anticoagulant)
3.1.2. Preparation of Stock and Working Solutions
-
Rifapentine Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Rifapentine and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Rifapentine stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Rifapentine: Precursor ion (e.g., m/z 877.5) → Product ion (e.g., m/z 169.2)
-
This compound: Precursor ion (e.g., m/z 885.5) → Product ion (e.g., m/z 177.2)
-
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Rifapentine to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of Rifapentine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Metabolism of Rifapentine
Rifapentine is primarily metabolized in the liver to its active metabolite, 25-desacetyl rifapentine. This biotransformation is a key consideration in pharmacokinetic studies.
Caption: Metabolic conversion of Rifapentine to 25-desacetyl rifapentine.
Mechanism of Action of Rifapentine
Rifapentine exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription.
Caption: Rifapentine's inhibition of bacterial RNA synthesis.
Experimental Workflow for a Pharmacokinetic Study
This diagram illustrates the typical workflow for a pharmacokinetic study of Rifapentine using this compound as an internal standard.
Caption: Workflow for a Rifapentine pharmacokinetic study.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Rifapentine in various biological matrices. The detailed experimental protocols and understanding of the underlying biological pathways provided in this guide serve as a valuable resource for designing and executing robust pharmacokinetic and bioanalytical studies. The continued application of deuterated internal standards like this compound will be critical in advancing our understanding of the clinical pharmacology of Rifapentine and optimizing its use in the treatment of tuberculosis.
References
- 1. Consecutive-dose pharmacokinetics of rifapentine in patients diagnosed with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of four different meal types on the population pharmacokinetics of single-dose rifapentine in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of rifapentine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rifapentine Pharmacokinetics and Tolerability in Children and Adults Treated Once Weekly With Rifapentine and Isoniazid for Latent Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. japsonline.com [japsonline.com]
- 9. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and synthesis of Rifapentine-d8
An In-depth Technical Guide to Rifapentine-d8: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifapentine (B610483), a potent antibiotic of the rifamycin (B1679328) class, is a cornerstone in the treatment of tuberculosis. Its deuterated analog, this compound, serves as an invaluable tool in analytical and research settings, particularly as an internal standard for pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant experimental applications of this compound.
Chemical Properties of this compound
This compound is a stable isotope-labeled version of Rifapentine, where eight hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution renders the molecule heavier, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry without altering its chemical behavior. This property is crucial for its use as an internal standard in quantitative bioanalysis.
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Data | Reference(s) |
| Analyte Name | This compound | [1] |
| Synonyms | Priftin-D8, Cyclopentylrifampicin-D8 | [2] |
| Molecular Formula | C₄₇H₅₆D₈N₄O₁₂ | [1][3] |
| Molecular Weight | 885.08 g/mol | [1][4] |
| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate-d8 | [4][5] |
| Purity | >95% (as determined by HPLC) | [1] |
| Appearance | Rifapentine is a red-orange colored compound. | [6] |
| Storage Temperature | -20°C | [1] |
| Unlabeled CAS Number | 61379-65-5 | [1] |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not widely published in public literature, the synthetic route can be inferred from the established methods for its non-deuterated parent compound, Rifapentine. The synthesis of Rifapentine typically starts with Rifamycin S and involves a multi-step process.[6][7]
The key final step in the synthesis of Rifapentine is the condensation reaction between 3-formyl rifamycin SV and 1-amino-4-cyclopentylpiperazine.[7] To produce this compound, this reaction would be performed using a deuterated version of the piperazine (B1678402) reactant, namely 1-amino-4-cyclopentylpiperazine-d8 . The deuterium atoms are located on the piperazine ring.
A generalized reaction scheme is outlined below.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. simsonpharma.com [simsonpharma.com]
- 5. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. usp-pqm.org [usp-pqm.org]
- 7. Preparation method of rifapentine - Eureka | Patsnap [eureka.patsnap.com]
The Use of Deuterated Rifapentine as an Internal Standard in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterated rifapentine (B610483), specifically Rifapentine-d8, as an internal standard for the quantitative analysis of rifapentine and its primary metabolite, 25-desacetyl rifapentine, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is paramount for correcting analytical variability, thereby ensuring the accuracy and precision of pharmacokinetic and bioequivalence studies.
Introduction to Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis by LC-MS/MS, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality control samples. The IS is used to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[1][2] An ideal IS co-elutes with the analyte of interest and experiences similar extraction recovery and matrix effects.[1][2]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in LC-MS/MS-based bioanalysis.[2] By replacing one or more atoms with their heavier stable isotopes (e.g., hydrogen with deuterium), the resulting molecule is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical properties ensure they behave similarly throughout the analytical process.[2] This co-elution and similar behavior effectively compensate for matrix-induced ionization suppression or enhancement, a common challenge in bioanalysis.[1][2]
Rifapentine and the Role of this compound
Rifapentine is a potent antibiotic primarily used in the treatment of tuberculosis.[3] Accurate measurement of its concentration in biological fluids is crucial for therapeutic drug monitoring and pharmacokinetic studies.[3][4][5][6] Rifapentine is metabolized in the body to 25-desacetyl rifapentine, which is also biologically active.[2][3] Therefore, bioanalytical methods often require the simultaneous quantification of both the parent drug and its metabolite.
A highly sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous quantification of rifapentine and 25-desacetyl rifapentine in human plasma.[3][7] This method utilizes deuterated internal standards to ensure high accuracy and precision: Rifapentine-d9 is used as the internal standard for rifapentine, and 25-desacetyl this compound is used for 25-desacetyl rifapentine.[3][7]
Experimental Protocol: Quantification of Rifapentine and 25-O-desacetyl Rifapentine in Human Plasma
The following protocol is a detailed methodology for the analysis of rifapentine and its metabolite in human plasma using deuterated internal standards.[3]
Preparation of Stock and Working Solutions
-
Rifapentine Stock Solution (2,000 µg/mL): Accurately weigh approximately 10 mg of rifapentine analytical standard and transfer it to a 5 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate to ensure complete dissolution. Store at 2-8°C.[3]
-
25-Desacetyl Rifapentine Stock Solution (1,000 µg/mL): Accurately weigh approximately 5 mg of 25-desacetyl rifapentine analytical standard and transfer it to a 5 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate to ensure complete dissolution. Store at 2-8°C.[3]
-
Internal Standard Stock Solutions: Prepare stock solutions of Rifapentine-d9 and 25-desacetyl this compound in a similar manner.
-
Working Solutions: Prepare working solutions for calibration standards and quality control samples by appropriate serial dilutions of the stock solutions with methanol.
Sample Preparation
The sample preparation involves a protein precipitation method.
Figure 1: Experimental workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: Sciex Exton LC system or equivalent.[7]
-
Column: Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm particle size).[3][7]
-
Mobile Phase: A mixture of an organic phase (acetonitrile and methanol, 50:50 v/v) and an aqueous phase (10 mM ammonium (B1175870) formate) in a 70:30 v/v ratio.[3]
-
Flow Rate: 1 mL/minute.[3]
-
Mass Spectrometer: Sciex API 4500 triple-quadrupole mass spectrometer or equivalent.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3][7]
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
The optimized source parameters are as follows:[3]
| Parameter | Value |
| Curtain Gas Flow | 35.00 L/hour |
| Collision Gas Flow | 8 L/hour |
| Declustering Potential | 40 V |
| Collision Energy | 20 V |
The retention times for the analytes and their internal standards are:[3][7]
| Compound | Retention Time (minutes) |
| Rifapentine | 2.45 |
| Rifapentine-d9 (IS) | 2.30 |
| 25-desacetyl rifapentine | 1.77 |
| 25-desacetyl this compound (IS) | 1.68 |
Bioanalytical Method Validation Data
A comprehensive validation of the bioanalytical method is essential to ensure its reliability for the intended application. Key validation parameters are summarized below.[3][7]
Linearity
The method demonstrated excellent linearity over the specified concentration ranges.[3]
| Analyte | Calibration Range (ng/mL) |
| Rifapentine | 60.061 - 8008.134 |
| 25-desacetyl rifapentine | 30.000 - 4000.015 |
The precision (%CV) for the back-calculated concentrations of the calibration standards for rifapentine ranged from 0.60% to 2.49%, and for 25-desacetyl rifapentine, it ranged from 1.19% to 4.88%. The accuracy (% nominal) was between 98.24% and 102.14% for rifapentine and 97.13% and 103.05% for 25-desacetyl rifapentine.[3]
Sensitivity
The lower limit of quantification (LLOQ) was established with acceptable precision and accuracy.[7]
| Analyte | Inter-run Accuracy at LLOQ (%) | Inter-run Precision at LLOQ (%) | Intra-run Accuracy at LLOQ (%) | Intra-run Precision at LLOQ (%) | Signal-to-Noise Ratio at LLOQ |
| Rifapentine | 98.40 | 3.59 | 95.53 - 102.54 | 0.99 - 2.61 | 154.199 - 309.893 |
| 25-desacetyl rifapentine | 95.81 | 4.83 | 95.32 - 96.18 | 3.24 - 6.90 | 706.054 - 2572.555 |
Recovery
The extraction recovery of the analytes and internal standards from the plasma matrix was consistent and reproducible.[7]
| Compound | HQC Recovery (%) | MQC Recovery (%) | LQC Recovery (%) | Global Recovery (%) |
| 25-desacetyl rifapentine | 72.57 | 71.89 | 68.67 | 71.04 |
| 25-desacetyl this compound (IS) | 76.32 | 74.75 | 65.30 | - |
Application in Pharmacokinetic Studies
The validated LC-MS/MS method using deuterated internal standards is highly suitable for pharmacokinetic investigations.[3] By providing accurate and precise concentration-time data, this method enables the reliable determination of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This information is critical for dose optimization, assessing bioequivalence, and understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Figure 2: Logical flow of a pharmacokinetic study utilizing this compound.
Conclusion
The use of deuterated internal standards, specifically 25-desacetyl this compound and Rifapentine-d9, is indispensable for the robust and reliable quantification of rifapentine and its active metabolite in biological matrices by LC-MS/MS. The detailed experimental protocol and validation data presented in this guide demonstrate a method that is sensitive, specific, accurate, and precise. This methodology serves as a critical tool for researchers, scientists, and drug development professionals in advancing the understanding and clinical application of rifapentine. The implementation of such validated bioanalytical methods is fundamental to ensuring data integrity in clinical trials and supporting regulatory submissions.
References
- 1. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Rifapentine Population Pharmacokinetics and Dosing Recommendations for Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rifapentine Population Pharmacokinetics and Dosing Recommendations for Latent Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Applications of Rifapentine-d8 in pharmacokinetic studies
An In-Depth Technical Guide to the Applications of Rifapentine-d8 in Pharmacokinetic Studies
Introduction
Rifapentine (B610483) is a potent, long-acting rifamycin (B1679328) antibiotic primarily used in the treatment of tuberculosis (TB).[1][2] Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted by the body—is critical for optimizing dosing regimens to maximize efficacy and minimize toxicity. Pharmacokinetic studies of rifapentine often involve the quantification of the parent drug and its primary active metabolite, 25-desacetyl rifapentine, in various biological matrices.[3][4]
To achieve the high degree of accuracy and precision required in these studies, a robust bioanalytical method is essential. The gold standard for such quantitative analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A key component of this methodology is the use of a stable isotope-labeled internal standard (SIL-IS). 25-Desacetyl this compound is a deuterium-labeled analog of the main metabolite of Rifapentine and serves as an ideal internal standard for its quantification.[5] This guide provides a technical overview of the application of this compound and other deuterated analogs in the pharmacokinetic analysis of rifapentine.
The Role of Deuterated Internal Standards
In LC-MS/MS-based quantification, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample. The IS helps to correct for variability during sample processing and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response.
Deuterated standards, such as 25-desacetyl this compound, are considered the ideal type of internal standard for mass spectrometry.[5] This is because:
-
Similar Chemical and Physical Properties: They are chemically identical to the analyte, ensuring they behave similarly during sample extraction and chromatographic separation.
-
Co-elution: The deuterated standard co-elutes with the non-labeled analyte, meaning they experience the same matrix effects at the same time.
-
Mass Differentiation: They are easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms.
The use of a stable isotope-labeled internal standard like 25-desacetyl this compound significantly improves the accuracy, precision, and robustness of the bioanalytical method, which is crucial for reliable pharmacokinetic characterization.[5]
Bioanalytical Methodology: LC-MS/MS
The quantification of rifapentine and its metabolite, 25-desacetyl rifapentine, in biological matrices like plasma, dried blood spots, and human milk is typically performed using LC-MS/MS.[1][6][7] These methods are highly sensitive and specific, allowing for the detection of low concentrations of the analytes.
General Workflow
The overall process involves sample preparation to isolate the analytes from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for a pharmacokinetic study using a deuterated internal standard.
Data Presentation
Quantitative data from various studies are summarized below to provide a comparative overview of the bioanalytical methods and the resulting pharmacokinetic parameters.
Table 1: Summary of LC-MS/MS Method Parameters
| Analyte(s) | Internal Standard(s) | Matrix | Chromatographic Column | Mobile Phase Components | Concentration Range (ng/mL) |
| Rifapentine, 25-desacetyl rifapentine | Rifapentine-d9, 25-desacetyl this compound | K2EDTA Human Plasma | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) | Acetonitrile (B52724), Methanol (B129727), 10 mM Ammonium (B1175870) Formate | RPT: 60.06 - 8008.13Metabolite: 30.00 - 4000.02[6] |
| Rifapentine, 25-O-desacetyl rifapentine | Rifampicin-d3 | Human Milk | Agilent® Poroshell 120 EC-C18 (4.6 mm x 50 mm, 2.7 µm) | Acetonitrile, Methanol, 0.1% Formic Acid | RPT: 2.00 - 2000Metabolite: 4.00 - 2000[7] |
| Rifapentine | [2H3]rifampin | Dried Blood Spots | Waters BEH C8 (50 mm x 2.1 mm, 1.7 µm) | 5 mM Ammonium Formate, Acetonitrile with 3% DMSO | 50 - 80,000[1] |
| Rifapentine, Dolutegravir, Efavirenz, Nevirapine, Rifampicin (B610482) | Dolutegravir-d4, Rifampicin-d4 | Human Plasma | Waters Atlantis dC18 | Not specified in detail | 0.25 - 10.00 µg/mL[8] |
RPT: Rifapentine
Table 2: Selected Pharmacokinetic Parameters of Rifapentine
| Population | Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | T½ (hr) |
| Healthy Volunteers | 600 mg single dose | 26.2 ± 6.1 | 5 | 133 (AUC0–∞) | 13.0[9] |
| Patients with Hepatic Dysfunction (Mild-Moderate) | 600 mg single dose | Lower than severe | Greater than severe | Similar to severe | Shorter than severe |
| Patients with Hepatic Dysfunction (Moderate-Severe) | 600 mg single dose | Lower than mild | Greater than mild | Similar to mild | Longer than mild[3] |
| Tuberculosis Patients | 600 mg, 900 mg, 1200 mg (once weekly) | Dose-dependent increase | Not specified | 296, 410, 477 (AUC0-∞) respectively | Not specified[10] |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the concentration-time curve, T½: Elimination half-life.
Experimental Protocols
The following is a representative, detailed methodology for the quantification of rifapentine and its metabolite in human plasma using deuterated internal standards, synthesized from published methods.[6][11]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of analytical standards for rifapentine, 25-desacetyl rifapentine, rifapentine-d9, and 25-desacetyl this compound.[6][11] Dissolve each in a 1 mL volumetric flask with methanol to achieve a concentration of 1 mg/mL.[6][11]
-
Spiking Solutions: Prepare serial dilutions of the rifapentine and 25-desacetyl rifapentine stock solutions in methanol to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a combined working solution of rifapentine-d9 and 25-desacetyl this compound in methanol at an appropriate concentration (e.g., 500 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution to each tube (except for blanks, to which 25 µL of methanol is added).
-
Vortex briefly to mix.
-
Add 150 µL of precipitation solvent (e.g., acetonitrile containing 0.1% trifluoroacetic acid) to each tube to precipitate plasma proteins.[4]
-
Vortex thoroughly for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 20 minutes at 10°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials.
-
Inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system for analysis.[4][8]
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic phase (e.g., 50:50 acetonitrile/methanol) and an aqueous phase (e.g., 10 mM ammonium formate).[6]
-
Column Temperature: Maintained at ambient or a controlled temperature (e.g., 30°C).[4]
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode [M+H]+.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This provides high specificity and sensitivity.
Metabolism Visualization
Rifapentine is metabolized in the body, primarily through deacetylation, to form 25-desacetyl rifapentine, which is also microbiologically active.[1]
Caption: Metabolic pathway of Rifapentine to its active metabolite.
Conclusion
The use of 25-desacetyl this compound and other deuterated analogs as internal standards is fundamental to the development of reliable and accurate bioanalytical methods for pharmacokinetic studies of rifapentine. These methods, predominantly based on LC-MS/MS, enable precise quantification of the parent drug and its active metabolite in various biological fluids. The resulting pharmacokinetic data are indispensable for informing appropriate dosing strategies, evaluating drug-drug interactions, and ultimately ensuring the safe and effective use of rifapentine in the treatment of tuberculosis.
References
- 1. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Rifapentine and Desacetyl Rifapentine in Healthy Volunteers: Nonlinearities in Clearance and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of rifapentine in patients with varying degrees of hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. japsonline.com [japsonline.com]
- 7. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Performance Liquid Chromatography-Mass Spectrometry method for simultaneous determination of dolutegravir, nevirapine, efavirenz, rifampicin and rifapentine concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-Dose Intrapulmonary Pharmacokinetics of Rifapentine in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
Technical Guide: Certificate of Analysis for Rifapentine-d8 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) for the Rifapentine-d8 reference standard. This deuterated analog of Rifapentine is an essential tool in pharmacokinetic and bioanalytical studies, serving as an internal standard for the accurate quantification of Rifapentine in biological matrices.
Introduction to Rifapentine
Rifapentine is a potent, long-acting antibiotic of the rifamycin (B1679328) class, primarily used in the treatment of tuberculosis (TB).[1][2] Its mechanism of action involves the inhibition of DNA-dependent RNA polymerase in susceptible bacteria, thereby preventing transcription and leading to cell death.[2][3][4][5] Rifapentine is metabolized in the liver, with its primary metabolite being 25-desacetyl rifapentine.[6] Due to its complex metabolic profile and potential for drug-drug interactions, the use of a stable isotope-labeled internal standard like this compound is crucial for precise analytical measurements.[7]
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for a this compound reference standard. Data is compiled from various suppliers and analytical studies.[8][9][10]
Table 1: Identity and Purity
| Parameter | Specification | Typical Value |
| Product Name | This compound | This compound |
| Molecular Formula | C₄₇H₅₆D₈N₄O₁₂ | C₄₇H₅₆D₈N₄O₁₂ |
| Molecular Weight | 885.08 g/mol | 885.08 g/mol |
| Purity (by HPLC) | >95% | >95%[8] |
| Isotopic Purity | Report Value | >99% Deuterium (B1214612) Incorporation |
| Appearance | Solid | Red-Orange to Brown Solid |
Table 2: Physicochemical Properties
| Parameter | Specification |
| Storage Temperature | -20°C[8] |
| Solubility | Soluble in Methanol, Acetonitrile |
| CAS Number | Not widely available |
Experimental Protocols
Detailed methodologies for the key experiments cited in a typical CoA are provided below. These protocols are based on established analytical methods for Rifapentine and its deuterated analogs.[11][12][13]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Purpose: To determine the purity of the this compound reference standard.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[14]
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a 0.01M KH₂PO₄ buffer and adjust the pH to 6.0. The mobile phase consists of Acetonitrile and the 0.01M KH₂PO₄ buffer in an 80:20 (v/v) ratio.[14]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
Purpose: To confirm the identity of this compound and determine its isotopic purity.
Instrumentation:
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (B1220265)
-
Formic acid
-
Water (LC-MS grade)
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.
-
LC-MS/MS Conditions:
-
Data Acquisition: Acquire mass spectra in full scan mode to confirm the molecular weight and in Multiple Reaction Monitoring (MRM) mode for enhanced specificity.
-
Analysis:
-
Identity: Compare the mass spectrum of the sample to the theoretical mass of this compound.
-
Isotopic Purity: Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterium incorporation.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for LC-MS/MS analysis and the metabolic pathway of Rifapentine.
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Caption: Primary Metabolic Pathway of Rifapentine.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Rifapentine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rifapentine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Rifapentine | C47H64N4O12 | CID 135403821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 7. Clinical and pharmacological hallmarks of rifapentine’s use in diabetes patients with active and latent tuberculosis: do we know enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS | LGC Standards [lgcstandards.com]
- 9. Rifapentine | Simson Pharma Limited [simsonpharma.com]
- 10. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 11. japsonline.com [japsonline.com]
- 12. japsonline.com [japsonline.com]
- 13. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usp-pqm.org [usp-pqm.org]
A Technical Guide to High-Purity Rifapentine-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on high-purity Rifapentine-d8, a deuterated analog of the antibiotic Rifapentine. This stable isotope-labeled (SIL) compound serves as an indispensable internal standard for the quantitative analysis of Rifapentine in complex biological matrices. Its use is critical in pharmacokinetic (PK), drug metabolism (DMPK), and bioequivalence studies, ensuring the accuracy and reliability of analytical data. This guide details commercially available sources, typical product specifications, and relevant experimental protocols for its application.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several specialized chemical suppliers. While batch-specific Certificates of Analysis should always be requested from the supplier, the following tables summarize publicly available and typical specifications to aid in the selection of a suitable product for research needs.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Code | Available Pack Sizes | Additional Information |
| LGC Standards | TRC-R508508 | 0.5 mg, 2.5 mg, 5 mg | Provides Certificate of Analysis and Safety Data Sheet upon request.[1][2] |
| Simson Pharma Limited | R300003 | Inquire for details | Accompanied by a Certificate of Analysis.[3] |
| Pharmaffiliates | PA STI 090115 | Inquire for details | Offers a range of Rifapentine impurities and stable isotopes.[4] |
| Clearsynth | CS-CX-00751 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Also supplies related compounds like 25-Desacetyl this compound. |
| Veeprho | Not specified | Inquire for details | Specializes in isotope-labeled compounds and impurity standards. |
Table 2: Typical Product Specifications for High-Purity this compound
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC)[2] |
| Molecular Formula | C₄₇H₅₆D₈N₄O₁₂ | Mass Spectrometry |
| Molecular Weight | ~885.08 g/mol | Mass Spectrometry |
| Isotopic Enrichment | ≥98% | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry |
| Appearance | Red to Orange Solid | Visual Inspection |
| Storage Conditions | -20°C, protected from light | Supplier Recommendation |
Experimental Protocols
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Rifapentine in biological samples. The following is a detailed, exemplary protocol adapted from established methodologies.[5][6]
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of high-purity this compound and dissolve it in 1 mL of methanol. Vortex thoroughly to ensure complete dissolution. This stock solution should be stored at -20°C.
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile (B52724):water) to achieve the desired final concentration for spiking into samples.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (e.g., human plasma).
-
Spiking: Add a specified volume (e.g., 10 µL) of the this compound working IS solution to each sample, except for blank matrix samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., Supelco Discovery C18, 10 cm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).[5]
-
-
Flow Rate: A typical flow rate is 1 mL/min.[5]
-
Injection Volume: 10 µL.
-
MS Detection: Operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Rifapentine and this compound need to be optimized on the specific instrument.
-
Example Transitions:
-
Rifapentine: m/z 878.2 -> [Product Ion]
-
This compound: m/z 886.2 -> [Product Ion]
-
-
-
Data Analysis: The concentration of Rifapentine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard for the quantification of Rifapentine in plasma samples.
Caption: Workflow for a pharmacokinetic study using this compound.
Quality Control Logic for Analytical Batches
This diagram outlines the logical flow for accepting or rejecting an analytical batch based on the performance of quality control (QC) samples, which are also quantified using the this compound internal standard.
Caption: Quality control decision logic for bioanalytical assays.
References
Stability and Storage of Rifapentine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Rifapentine-d8. The information is compiled from publicly available data sheets, relevant scientific literature, and general principles of drug stability. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis involving this deuterated analog of Rifapentine.
Introduction to this compound
Rifapentine is a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class, primarily used in the treatment of tuberculosis. Its deuterated analog, this compound, serves as an essential internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of Rifapentine in biological matrices through mass spectrometry. The substitution of hydrogen atoms with deuterium (B1214612) provides a distinct mass signature without significantly altering the chemical properties of the molecule. However, understanding the stability of this labeled compound is critical for ensuring the accuracy and reliability of experimental results.
Recommended Storage Conditions
The stability of this compound is paramount for its use as a reference standard. Based on information from various suppliers, the following storage conditions are recommended to maintain its integrity.
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Compound | Form | Short-Term Storage | Long-Term Storage | Source |
| This compound | Neat Solid | Not specified | -20°C | |
| Desacetyl this compound | Neat Solid | Not specified | Refrigerator (2-8°C) |
It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.
Stability Profile and Degradation Pathways
While specific, comprehensive stability studies on this compound are not extensively published, the stability profile of its non-deuterated counterpart, Rifapentine, provides valuable insights into its potential degradation pathways. Rifapentine is known to be sensitive to acidic and alkaline conditions, light, and oxidation.
pH Sensitivity
Rifapentine exhibits a bell-shaped degradation profile with respect to pH, with maximum degradation occurring at approximately pH 2. In acidic conditions, Rifapentine can hydrolyze to 3-formyl rifamycin and 1-amino-4-cyclopentylpiperazine. Under alkaline conditions (pH 7.5 to 9.0) and in the presence of oxygen, it is susceptible to oxidation, forming Rifapentine-quinone. The compound is most stable at a near-neutral pH.
Oxidative Degradation
The presence of an antioxidant, such as sodium ascorbate, has been shown to decrease the oxidation of Rifapentine. This suggests that this compound is also prone to oxidation and should be protected from oxidizing agents.
Photostability
As a colored compound, Rifapentine is sensitive to light. Therefore, it is recommended to store this compound protected from light to prevent photodegradation.
The potential degradation pathways of Rifapentine, which are presumed to be analogous for this compound, are illustrated in the diagram below.
Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Rifapentine-d8
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the integrity of internal standards is paramount. For deuterated compounds like Rifapentine-d8, used extensively in pharmacokinetic and metabolic studies, isotopic purity is a critical attribute that directly impacts data reliability and regulatory acceptance. This in-depth technical guide provides a comprehensive overview of the isotopic purity requirements for this compound, delving into regulatory expectations, analytical methodologies, and best practices for its use in a scientific setting.
The Imperative of Isotopic Purity in a Regulatory Landscape
While global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) do not prescribe explicit, universal numerical acceptance criteria for the isotopic purity of deuterated internal standards, their guidelines, harmonized under the International Council for Harmonisation (ICH) M10 guideline, are built on a foundational principle: the internal standard must not interfere with the quantification of the analyte, and vice versa.[1][2]
The primary concern is the potential for "cross-talk" between the deuterated internal standard (IS) and the unlabeled analyte. This can arise from two main sources:
-
Presence of unlabeled analyte in the deuterated standard: If the this compound standard contains a significant amount of unlabeled Rifapentine (d0), it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[3]
-
Natural isotopic abundance of the analyte: The unlabeled analyte naturally contains a small percentage of heavier isotopes (e.g., ¹³C). The signal from these naturally occurring isotopologues can potentially interfere with the signal of the deuterated internal standard, especially if the mass difference between the analyte and the IS is small.
The ICH M10 guideline mandates a thorough validation of the bioanalytical method, which includes demonstrating the selectivity of the assay.[1][4] This involves analyzing blank matrix samples spiked with only the internal standard to ensure that there is no significant contribution to the analyte's signal. The response of any interfering peak at the retention time of the analyte in a zero sample (matrix with IS only) should be less than 20% of the analyte response at the LLOQ.[2]
Industry Best Practices and Recommended Specifications
In the absence of explicit regulatory limits, the pharmaceutical industry and contract research organizations (CROs) have established best practices for the isotopic purity of deuterated internal standards. A high degree of isotopic purity is crucial to minimize potential interferences and ensure data integrity.
| Parameter | Recommended Specification | Rationale |
| Isotopic Purity (Species Abundance of d8) | ≥ 98% | Minimizes the contribution of less-deuterated isotopologues (d7, d6, etc.) and the unlabeled analyte (d0) to the overall signal, reducing the risk of interference. |
| Contribution of d0 in d8 Standard | < 0.1% | Directly limits the potential for the internal standard to artificially inflate the analyte signal. |
| Chemical Purity | > 99% | Ensures that the standard is free from other chemical impurities that could interfere with the analysis or degrade over time.[5] |
It is crucial to distinguish between isotopic enrichment and isotopic purity (or species abundance) . Isotopic enrichment refers to the percentage of deuterium (B1214612) at a specific labeled position, while isotopic purity refers to the percentage of molecules that are the desired deuterated species (in this case, d8).[6] For a molecule with multiple deuterium atoms, high isotopic enrichment at each position is necessary to achieve high isotopic purity.
Synthesis of this compound: A Conceptual Pathway
The synthesis of this compound would likely follow a similar pathway to that of unlabeled Rifapentine, incorporating deuterated reagents at the appropriate steps. A plausible synthetic route starts from Rifamycin S.[7][8]
The key step for introducing the deuterium labels would be the condensation of 3-formyl-rifamycin SV with a deuterated version of 1-amino-4-cyclopentylpiperazine, where the eight hydrogen atoms on the piperazine (B1678402) and cyclopentyl rings are replaced with deuterium.
Analytical Characterization: Ensuring Isotopic Integrity
The determination of isotopic purity and enrichment of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Purity and Enrichment
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound.[9][10] By analyzing the relative intensities of the different isotopologue peaks, the isotopic purity can be calculated.
Experimental Protocol: Isotopic Purity of this compound by LC-HRMS
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a working solution at a concentration suitable for MS analysis (e.g., 1 µg/mL) in the same solvent.
-
-
LC-HRMS Parameters (Example):
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute Rifapentine.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan
-
Mass Range: m/z 800-950
-
Resolution: > 60,000
-
-
Data Analysis:
-
Extract the mass spectrum for the this compound peak.
-
Identify the monoisotopic peaks for the different isotopologues (d0 to d8).
-
Calculate the isotopic purity (species abundance of d8) using the following formula:
% Isotopic Purity (d8) = (Intensity of d8 peak / Sum of intensities of all isotopologue peaks (d0 to d8)) * 100
-
Quantitative NMR (qNMR) for Isotopic Enrichment
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.[7][11] For deuterated compounds, ¹H NMR can be used to determine the degree of deuteration by comparing the integrals of the signals from the deuterated positions with those from non-deuterated positions within the same molecule.
Experimental Protocol: Isotopic Enrichment of this compound by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Optionally, add a known amount of a certified internal standard for absolute quantification.
-
-
NMR Acquisition Parameters (Example on a 500 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or more).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation.
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
-
Spectral Width (sw): To cover all proton signals of interest.
-
-
Data Processing and Analysis:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the protons at the deuterated positions (residual signals) and a well-resolved signal from a non-deuterated part of the molecule.
-
Calculate the isotopic enrichment at the deuterated positions based on the integral ratios.
-
Potential Pitfalls and Considerations
When working with deuterated internal standards, it is essential to be aware of potential issues that can affect the accuracy of bioanalytical data.
-
Isotopic Back-Exchange: Deuterium atoms at certain positions in a molecule can exchange with protons from the surrounding solvent or matrix.[6][12] This is particularly a concern for deuterium atoms attached to heteroatoms (O, N, S) or on carbons alpha to carbonyl groups. For this compound, the deuterium labels on the saturated rings are generally stable. However, stability should be thoroughly evaluated during method validation under the conditions of sample storage and processing.[13]
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[14][15] If this separation is significant, the analyte and the internal standard may experience different matrix effects, compromising the accuracy of the quantification. The chromatographic conditions should be optimized to ensure co-elution.
The Certificate of Analysis: A Critical Document
The Certificate of Analysis (CoA) provided by the supplier of this compound is a crucial document that should be carefully reviewed.[16][17][18][19] It should provide, at a minimum, the following information:
-
Chemical Identity: Compound name, CAS number (if available), molecular formula, and molecular weight.
-
Chemical Purity: Typically determined by HPLC and/or ¹H NMR, and should be >99%.
-
Isotopic Purity/Enrichment: The percentage of the desired deuterated species (d8) and/or the isotopic enrichment at the labeled positions. This should be determined by MS and/or NMR.
-
Analytical Data: Copies of the analytical spectra (HPLC, MS, NMR) used to determine purity and identity.
Conclusion
Ensuring the isotopic purity of this compound is not merely a matter of good scientific practice; it is a fundamental requirement for generating reliable and defensible data in regulated bioanalysis. While specific numerical requirements are not dictated by regulatory agencies, a thorough understanding of the principles of isotopic analysis, adherence to industry best practices, and rigorous method validation are essential. By employing high-resolution mass spectrometry and quantitative NMR, researchers can confidently characterize the isotopic integrity of their this compound internal standard, thereby ensuring the accuracy and validity of their bioanalytical results.
References
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. researchgate.net [researchgate.net]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. coleparmer.com [coleparmer.com]
- 18. documents.lgcstandards.com [documents.lgcstandards.com]
- 19. alliancechemical.com [alliancechemical.com]
The Role of Rifapentine-d8 in Advancing Tuberculosis Drug Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Rifapentine-d8, a deuterated analog of the potent anti-tuberculosis drug rifapentine (B610483), in modern drug metabolism research. The utilization of stable isotope-labeled internal standards, such as this compound, has become the gold standard in bioanalytical assays, offering unparalleled accuracy and precision in pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive overview of the experimental protocols, quantitative data, and logical frameworks underpinning the use of this compound in the study of rifapentine's metabolic fate.
Introduction to Rifapentine and its Metabolism
Rifapentine is a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class, characterized by its potent bactericidal activity against Mycobacterium tuberculosis. It is a cornerstone of modern tuberculosis therapy, used in both active and latent infections. The clinical efficacy and safety of rifapentine are intrinsically linked to its metabolic profile. The primary metabolic pathway of rifapentine involves deacetylation to its main active metabolite, 25-desacetyl rifapentine, a reaction mediated by the enzyme arylacetamide deacetylase.[1] Understanding the pharmacokinetics of both the parent drug and its metabolite is crucial for optimizing dosing regimens and minimizing potential drug-drug interactions.
The Imperative of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample preparation and analysis. An ideal internal standard should behave chemically and physically as closely to the analyte as possible. Deuterated standards, such as this compound, are considered the "gold standard" because they co-elute with the unlabeled analyte and exhibit identical ionization efficiency, but are distinguishable by their higher mass.[2] This near-identical behavior allows for precise correction of matrix effects and variations in extraction recovery, leading to highly reliable and reproducible quantification.[2]
Quantitative Analysis of Rifapentine and its Metabolite using this compound
The use of this compound and its corresponding metabolite standard, 25-desacetyl this compound, has enabled the development of highly sensitive and specific LC-MS/MS methods for their simultaneous quantification in biological matrices like human plasma.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of rifapentine and its 25-desacetyl metabolite obtained from studies utilizing highly specific analytical methods, which often employ deuterated internal standards for accuracy.
Table 1: Pharmacokinetic Parameters of Rifapentine in Healthy Volunteers
| Dosage | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Half-life (hours) | Reference |
| 600 mg | 12.2 | 4 - 6 | 296 | ~15 | [3][4] |
| 900 mg | 14.6 | 4 - 6 | 410 | ~15 | [3][4] |
| 1200 mg | 18.6 | 4 - 6 | 477 | ~15 | [3] |
Data presented as mean values.
Table 2: Bioanalytical Method Validation Parameters using Deuterated Internal Standards
| Analyte | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Inter-run Precision (%CV) | Inter-run Accuracy (%) | Reference |
| Rifapentine | Rifapentine-d9 | 60.061 - 8008.134 | 60.061 | 0.60 - 2.49 | 98.24 - 102.14 | [1] |
| 25-desacetyl rifapentine | 25-desacetyl this compound | 30.000 - 4000.015 | 30.000 | 1.19 - 4.88 | 97.13 - 103.05 | [1] |
Experimental Protocols
The following is a detailed methodology for the quantification of rifapentine and 25-desacetyl rifapentine in human plasma using an LC-MS/MS method with deuterated internal standards, based on established protocols.[1]
Materials and Reagents
-
Rifapentine (analytical standard)
-
25-desacetyl rifapentine (analytical standard)
-
Rifapentine-d9 (internal standard)
-
25-desacetyl this compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of rifapentine, 25-desacetyl rifapentine, Rifapentine-d9, and 25-desacetyl this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with methanol.
-
Internal Standard Spiking Solution: Prepare a combined working solution of Rifapentine-d9 and 25-desacetyl this compound in methanol.
-
Plasma Sample Extraction:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard spiking solution.
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile for protein precipitation.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Liquid Chromatography Conditions
-
LC System: Sciex Exon LC system or equivalent.
-
Column: Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in water.[1]
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).[1]
-
Gradient: A suitable gradient to ensure separation of analytes from matrix components.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex API 4500 triple-quadrupole mass spectrometer or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifapentine | 877.6 | 845.5 |
| 25-desacetyl rifapentine | 835.5 | 803.5 |
| Rifapentine-d9 | 886.6 (calculated) | Specific to fragmentation |
| 25-desacetyl this compound | 843.5 (calculated) | Specific to fragmentation |
| (Note: Exact m/z values for deuterated standards may vary slightly based on the specific labeled positions and should be optimized empirically. The provided values for the unlabeled compounds are from literature[5]) |
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain gas: 35 L/hour, Collision gas: 8 L/hour, Declustering potential: 40 V, Collision energy: 20 V).[1]
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: Metabolic pathway of rifapentine to its active metabolite.
Caption: Experimental workflow for rifapentine quantification.
Caption: Logic for using deuterated internal standards.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of rifapentine and its active metabolite in complex biological matrices. The detailed LC-MS/MS methodologies outlined in this guide provide a robust framework for researchers in tuberculosis drug development. By leveraging the unique advantages of stable isotope-labeled standards, scientists can generate high-quality pharmacokinetic data, leading to a deeper understanding of rifapentine's metabolism, improved therapeutic drug monitoring, and the development of optimized treatment regimens for tuberculosis patients worldwide.
References
- 1. japsonline.com [japsonline.com]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. extranet.who.int [extranet.who.int]
- 5. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chromatographic Separation of Rifapentine and its Deuterated Internal Standard for Quantitative Analysis
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Rifapentine (B610483) and its deuterated internal standard, Rifapentine-d8. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development.
Introduction
Rifapentine is a potent antibiotic primarily used in the treatment of tuberculosis. Accurate measurement of its concentration in biological matrices is essential for ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variations in sample preparation and instrument response. This document provides a detailed protocol for the chromatographic separation of Rifapentine and its deuterated analog, enabling precise and accurate quantification. While the methodologies provided in the supporting literature frequently utilize Rifapentine-d9 and 25-desacetyl this compound as internal standards, the principles and protocols are directly applicable to the use of this compound.
Experimental Conditions
A validated LC-MS/MS method has been established for the quantification of rifapentine in human plasma.[1][2] The separation is achieved using reverse-phase chromatography.
Chromatographic and Mass Spectrometric Parameters:
| Parameter | Value |
| LC System | Sciex Exton LC system[2] |
| Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) and 10 mM Ammonium Formate (70:30, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL[3] |
| Column Temperature | Ambient[3] |
| Autosampler Temp | ~8 °C[4] |
| MS System | Sciex API 4500 triple-quadrupole mass spectrometer[1][2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35.00 L/hour[1] |
| Collision Gas | 8 L/hour[1] |
| Declustering Potential | 40 V[1] |
| Collision Energy | 20 V[1] |
Quantitative Data Summary
The following table summarizes the retention times for Rifapentine and its deuterated internal standard, as well as for its major metabolite, 25-desacetyl rifapentine, and its corresponding deuterated internal standard.
| Analyte | Retention Time (minutes) |
| Rifapentine | 2.45[1][2] |
| Rifapentine-d9 (Internal Standard) | 2.30[1][2] |
| 25-desacetyl rifapentine | 1.77[1][2] |
| 25-desacetyl this compound (Internal Standard) | 1.68[1][2] |
The method has been validated for a concentration range of 60.061 ng/mL to 8008.134 ng/mL for Rifapentine in human plasma.[1][2]
Experimental Workflow
Caption: Experimental workflow for the quantification of Rifapentine using LC-MS/MS.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Rifapentine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Rifapentine analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and transfer it to a 1 mL volumetric flask. Dissolve and dilute to volume with methanol.[2]
-
Working Solutions: Prepare working solutions of Rifapentine for calibration standards and quality controls by serial dilution of the stock solution with a suitable solvent mixture (e.g., acetonitrile:water 80:20 v/v).[1] Prepare a working solution of the internal standard at an appropriate concentration (e.g., 2500 ng/mL).[2]
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each sample, except for the blank matrix.
-
Vortex the samples for 30 seconds.
-
Add an appropriate extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the dried residue with 500 µL of the mobile phase.[1]
-
Vortex for 1 minute and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions detailed in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence table including blank samples, calibration standards, quality control samples, and the unknown samples.
-
Inject the samples onto the LC-MS/MS system.
-
Acquire data using the specified MRM transitions for Rifapentine and this compound.
4. Data Analysis
-
Integrate the chromatographic peaks for both Rifapentine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best fit for the calibration curve. The coefficient of correlation (r) should be ≥ 0.99.[1]
-
Determine the concentration of Rifapentine in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
Application Notes and Protocols for the Quantitative Analysis of Rifapentine using Rifapentine-d8 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Rifapentine in biological matrices, utilizing Rifapentine-d8 as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1][2]
Mass Spectrometry Parameters
The analysis is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.[3][4] The following table summarizes the optimized mass spectrometry parameters for Rifapentine and its deuterated internal standard, this compound. The parameters for this compound are based on the typical behavior of deuterated standards and data for structurally similar compounds.
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q2) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Rifapentine | 878.2 | 846.6 | 40 | 20 |
| This compound | 886.3 (anticipated) | 854.4 (anticipated) | 40 | 20 |
Note: The precursor ion for this compound is anticipated to be [M+H]+, reflecting the addition of 8 daltons from the deuterium (B1214612) labeling. The product ion is anticipated based on a similar fragmentation pattern to Rifapentine. The DP and CE values are based on those optimized for Rifapentine as presented in the search results and are a typical starting point for a deuterated internal standard.[5]
Liquid Chromatography Parameters
Chromatographic separation is essential to resolve Rifapentine from other matrix components. A reverse-phase C18 column is commonly used for this purpose.
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile (B52724):Methanol (B129727) (50:50, v/v) |
| Gradient | 70:30 (A:B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 8.0 minutes |
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Rifapentine.
Materials and Reagents
-
Rifapentine analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium formate
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifapentine and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Rifapentine primary stock solution with methanol to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol to prepare a suitable concentration for spiking into samples.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the sample (plasma, standard, or quality control) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard spiking solution.
-
Add 150 µL of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA) to precipitate proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 150 µL of water.[6]
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Acquire data using the MRM parameters specified in Table 1.
Data Analysis
-
Integrate the chromatographic peaks for Rifapentine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Rifapentine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Rifapentine using this compound as an internal standard.
Caption: Workflow for Rifapentine analysis.
This application note provides a comprehensive and detailed protocol for the reliable quantification of Rifapentine in biological samples. The use of a deuterated internal standard and optimized LC-MS/MS conditions ensures the accuracy and robustness of the method, making it suitable for pharmacokinetic studies and other drug development applications.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Rifapentine Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting bioequivalence (BE) studies of Rifapentine (B610483), focusing on the use of a stable isotope-labeled internal standard, such as Rifapentine-d8 or a similar deuterated analog, for quantitative bioanalysis. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and align with regulatory expectations for BE studies.
Introduction
Rifapentine is a potent antibiotic primarily used in the treatment of tuberculosis. To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence studies. A critical component of these studies is the accurate quantification of the drug in a biological matrix, typically human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. The SIL-IS co-elutes with the analyte and exhibits similar ionization and extraction properties, thereby compensating for matrix effects and variability during sample processing, leading to enhanced accuracy and precision.[1][2]
This document outlines the essential protocols for a bioequivalence study of Rifapentine, from study design and sample collection to bioanalytical method validation and sample analysis.
Bioequivalence Study Protocol
Study Design
A randomized, single-dose, two-period, two-sequence crossover design is recommended for Rifapentine bioequivalence studies.[3][4]
-
Subjects: Healthy adult volunteers.
-
Administration: The study should be conducted under fed conditions, as food increases the bioavailability of Rifapentine. A standard, non-high-fat breakfast is recommended.[3][4]
-
Dose: A single oral dose of the test and reference formulations of Rifapentine.
-
Washout Period: A washout period of at least 7 days is considered sufficient to prevent any carry-over effects, based on Rifapentine's half-life of approximately 15 hours.[3][4]
-
Blood Sampling: Venous blood samples should be collected in tubes containing K2EDTA as an anticoagulant. A typical sampling schedule includes pre-dose (0 hour) and post-dose collections at 1.0, 2.0, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 8.0, 9.0, 10.0, 12.0, 16.0, 24.0, 36.0, 48.0, and 72.0 hours.[3][4] Intensive sampling is crucial between 3 and 6 hours post-dose to accurately capture the maximum plasma concentration (Cmax).[3][4]
Bioanalytical Method: LC-MS/MS
The quantification of Rifapentine and its active metabolite, 25-desacetyl rifapentine, in human plasma is performed using a validated LC-MS/MS method. While the user requested information on this compound, published literature more commonly details the use of Rifapentine-d9 and 25-desacetyl this compound as internal standards.[4][5] The principles and protocols outlined here are applicable to any suitable deuterated Rifapentine analog.
Materials and Reagents
-
Rifapentine reference standard
-
25-desacetyl rifapentine reference standard
-
This compound (or other deuterated analog) internal standard
-
25-desacetyl this compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium formate (B1220265) and formic acid (analytical grade)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rifapentine, 25-desacetyl rifapentine, this compound, and 25-desacetyl this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standards (e.g., 2,500 ng/mL of this compound and 4,000 ng/mL of 25-desacetyl this compound) in methanol:water (50:50, v/v).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a clean microcentrifuge tube.
-
Add 100 µL of the internal standard working solution and vortex.
-
Add 200 µL of water and vortex.
-
Add 2.5 mL of tertiary butyl methyl ether, cap the tube, and mix for 10 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes at 5°C.[4]
-
Transfer 2 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 500 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]
Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Rifapentine and its metabolite.
| Parameter | Condition |
| LC System | Sciex Exton LC system or equivalent |
| Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) and 10 mM Ammonium Formate (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4500 triple-quadrupole mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Rifapentine | m/z 878.2 -> 846.6 |
| 25-desacetyl rifapentine | m/z 835.5 -> 803.5 |
| Rifapentine-d9 | m/z 887.5 -> 855.3 |
| 25-desacetyl this compound | m/z 843.3 -> 811.4 |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Summary of Acceptance Criteria and Typical Results
| Parameter | Acceptance Criteria | Typical Results for Rifapentine |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Linear over 60-8000 ng/mL |
| Sensitivity (LLOQ) | S/N > 5; Accuracy ±20%; Precision ≤20% | LLOQ at 60.061 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 95.53% to 102.54% |
| Intra-day Precision | CV ≤15% (≤20% at LLOQ) | 0.99% to 2.61% |
| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 98.40% |
| Inter-day Precision | CV ≤15% (≤20% at LLOQ) | 3.59% |
| Recovery | Consistent and reproducible | ~70% |
| Matrix Effect | CV of matrix factor ≤15% | No significant matrix effects observed |
| Stability | ||
| Freeze-Thaw | Within ±15% of nominal value | Stable for at least 3 cycles |
| Bench-Top | Within ±15% of nominal value | Stable for at least 6 hours |
| Long-Term | Within ±15% of nominal value | Stable for at least 30 days at -70°C |
Data Analysis
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time profiles for both the test and reference products. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters should fall within the acceptance range of 80.00% to 125.00% to establish bioequivalence.
Visualizations
Rifapentine Metabolism
Rifapentine is primarily metabolized in the liver to its less active metabolite, 25-desacetyl rifapentine, through hydrolysis.[6]
Caption: Metabolic pathway of Rifapentine.
Bioequivalence Study Workflow
The following diagram illustrates the overall workflow of a Rifapentine bioequivalence study.
Caption: Workflow for a Rifapentine bioequivalence study.
Bioanalytical Method Validation Logic
This diagram shows the logical dependencies for validating the bioanalytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
Application Note and Protocol: Spiking of Biological Samples with Rifapentine-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifapentine is a potent antibiotic primarily used in the treatment of tuberculosis. Accurate quantification of Rifapentine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The use of a stable isotope-labeled internal standard, such as Rifapentine-d8, is a critical component of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard mimics the analyte's behavior during sample preparation and analysis, correcting for variability and matrix effects, thereby ensuring high accuracy and precision.
This document provides a detailed protocol for the preparation of this compound spiking solutions and the subsequent spiking of various biological samples prior to extraction and analysis.
Overview of the Spiking and Analysis Workflow
The following diagram illustrates the general workflow for spiking biological samples with this compound and subsequent analysis.
Caption: General workflow from internal standard preparation to final data analysis.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a primary stock solution and a subsequent working solution of this compound. All procedures should be performed in a calibrated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
This compound (analytical standard)
-
Methanol (B129727) (LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Analytical balance
Procedure for Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound analytical standard.
-
Transfer the weighed standard into a 1 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard.
-
Once dissolved, make up the volume to 1 mL with methanol.
-
Mix the solution thoroughly by inversion and brief sonication if necessary.
-
Assign a unique identification number and record all details in a laboratory notebook.
-
Store the primary stock solution at 2-8°C in a tightly sealed, light-protected container.[1][2]
Procedure for Working Spiking Solution (e.g., 2,500 ng/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Perform a serial dilution of the primary stock solution with a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water, 80:20 v/v) to achieve the desired final concentration.[1] For example, to prepare a 2,500 ng/mL working solution from a 1 mg/mL stock, a multi-step dilution will be necessary.
-
Store the working solution under similar conditions as the stock solution.
Protocol for Spiking Biological Samples
This protocol outlines the steps for accurately adding the this compound internal standard to biological samples. The internal standard should be added at the earliest stage of the sample preparation process to account for any analyte loss during subsequent steps.
Materials:
-
Biological samples (e.g., plasma, whole blood, tissue homogenate)
-
This compound working spiking solution
-
Calibrated micropipettes
-
Vortex mixer
-
Centrifuge tubes
Spiking Procedure:
-
Allow the frozen biological samples to thaw completely at room temperature.
-
Gently vortex the samples to ensure homogeneity.
-
Transfer a precise aliquot of the biological sample (e.g., 50 µL of plasma) into a clean centrifuge tube.[3]
-
Add a small, precise volume of the this compound working spiking solution to the sample. The volume and concentration of the spiking solution should be optimized based on the expected concentration range of the analyte in the samples and the sensitivity of the analytical method.
-
Vortex the spiked sample for approximately 30 seconds to ensure thorough mixing.
-
The spiked sample is now ready for the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1][3]
The following diagram illustrates the decision-making process for selecting a sample extraction method after spiking.
Caption: Decision tree for selecting an appropriate sample extraction method.
Quantitative Data Summary
The following tables summarize typical concentrations and performance data for the analysis of Rifapentine using a deuterated internal standard in human plasma.
Table 1: Stock and Working Solution Concentrations
| Solution Type | Analyte | Concentration | Solvent/Diluent | Storage |
| Primary Stock | This compound | 1 mg/mL | Methanol | 2-8°C |
| Working Spiking | This compound | 2,500 ng/mL | Acetonitrile:Water (80:20) | 2-8°C |
| CC Stock | Rifapentine | 2,000 µg/mL | Methanol | 2-8°C |
| QC Stock | Rifapentine | 2,000 µg/mL | Methanol | 2-8°C |
Data synthesized from literature.[1][2]
Table 2: Example Calibration Curve and Quality Control Levels for Rifapentine in Human Plasma
| Sample Type | Nominal Concentration (ng/mL) |
| Calibration Standard 1 | 60.06 |
| Calibration Standard 2 | 120.12 |
| Calibration Standard 3 | 400.41 |
| Calibration Standard 4 | 800.81 |
| Calibration Standard 5 | 1601.63 |
| Calibration Standard 6 | 3203.25 |
| Calibration Standard 7 | 6406.51 |
| Calibration Standard 8 | 8008.13 |
| LLOQ QC | 60.06 |
| Low QC (LQC) | 180.18 |
| Medium QC (MQC) | 4004.07 |
| High QC (HQC) | 6006.10 |
LLOQ: Lower Limit of Quantification; QC: Quality Control. Data adapted from a validated bioanalytical method.[1][2]
Table 3: Recovery and Matrix Effect Data for Rifapentine and its Deuterated Internal Standard
| Analyte | QC Level | Mean Recovery (%) |
| Rifapentine | LQC | 68.86 |
| MQC | 71.47 | |
| HQC | 73.29 | |
| Rifapentine-d9 | LQC | Not Reported |
| MQC | Not Reported | |
| HQC | Not Reported | |
| Overall Mean Recovery | Rifapentine | 71.03 |
| Rifapentine-d9 | 71.21 |
*Data for Rifapentine-d9 is presented as a surrogate for this compound, as it is a commonly used deuterated internal standard for Rifapentine.[2]
Stability Considerations
Rifapentine can be unstable in biological matrices, especially at room temperature.[1][4] It is recommended to process samples as quickly as possible. If storage is necessary, samples should be kept at -80°C.[5] The stability of Rifapentine and its deuterated internal standard should be thoroughly evaluated under the specific conditions of the study, including bench-top, freeze-thaw, and long-term stability.[1][2] The addition of antioxidants like ascorbic acid has been shown to improve the stability of related compounds like rifampin in plasma.[4]
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of Rifapentine in biological samples. The protocols outlined in this application note provide a framework for the preparation of spiking solutions and the spiking of samples. It is crucial to validate all aspects of the bioanalytical method, including the preparation and use of the internal standard, according to regulatory guidelines to ensure data integrity.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. open.uct.ac.za [open.uct.ac.za]
Application Note: Quantification of 25-Desacetylrifapentine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 25-desacetylrifapentine (B604943), the primary active metabolite of the antibiotic rifapentine (B610483), in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. Sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of rifapentine and its major metabolite.
Introduction
Rifapentine is a key antimicrobial agent used in the treatment of tuberculosis. Its efficacy is closely linked to the plasma concentrations of both the parent drug and its active metabolite, 25-desacetylrifapentine. Accurate quantification of this metabolite is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for optimizing dosing regimens in various patient populations. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variability in sample preparation and instrument response. This note provides a detailed protocol for the determination of 25-desacetylrifapentine in human plasma using a deuterated internal standard, ensuring high-quality data for research and drug development professionals. While a deuterated analog of the analyte, such as 25-desacetylrifapentine-D8, is the ideal internal standard, validated methods have been successfully developed using the deuterated analog of the parent drug, rifampicin-d3 (B1140610), which is structurally similar and commercially available.
Experimental
Materials and Reagents
-
25-Desacetylrifapentine analytical standard
-
Rifampicin-d3 (Internal Standard)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Ammonium formate
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatography system (e.g., Waters ACQUITY UPLC, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 4000, Waters Xevo TQ-S)
-
Analytical column: C18 reversed-phase column (e.g., Supelco Discovery C18, 10 cm x 4.6 mm, 5 µm)[1][2]
Sample Preparation
A protein precipitation method is employed for the extraction of 25-desacetylrifapentine and the internal standard from human plasma.
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (Rifampicin-d3 in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 55:45 water:acetonitrile with 0.1% formic acid).
-
Inject the sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic at 55% B[3] |
| Flow Rate | 450 µL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 4 minutes[3] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | Analyte-specific (see Table 1) |
| Declustering Potential (DP) | Analyte-specific |
| Entrance Potential (EP) | Analyte-specific |
| Collision Cell Exit Potential (CXP) | Analyte-specific |
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 25-Desacetylrifapentine | 835.4 | 803.5[4] | 21[4] |
| Rifampicin-d3 (IS) | 827.4 | 795.6[4] | 27[4] |
Note: MS parameters such as DP, EP, and CXP should be optimized for the specific instrument used.
Results and Discussion
The described method provides excellent selectivity and sensitivity for the quantification of 25-desacetylrifapentine in human plasma. The use of a deuterated internal standard ensures the reliability of the results by correcting for any variations during the analytical process.
Table 2: Quantitative Performance Characteristics
| Parameter | 25-Desacetylrifapentine |
| Calibration Curve Range | 4.00 - 2000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 4.00 ng/mL[4] |
| Regression Model | Quadratic, 1/x weighting[4] |
| Correlation Coefficient (r) | > 0.999[4] |
| Intra-day Precision (%CV) | 6.7% - 11.8%[4][5] |
| Inter-day Precision (%CV) | 6.7% - 11.8%[4][5] |
| Intra-day Accuracy (%Nominal) | 96.4% - 106.3%[4][5] |
| Inter-day Accuracy (%Nominal) | 96.4% - 106.3%[4][5] |
| Mean Extraction Recovery | 71.1%[3] |
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh the reference standards of 25-desacetylrifapentine and rifampicin-d3. Dissolve in a known volume of methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the rifampicin-d3 stock solution with methanol to achieve a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).
Protocol 2: Sample Analysis Workflow
Caption: Experimental workflow for the quantification of 25-desacetylrifapentine.
Protocol 3: Data Analysis and Quantification
-
Integrate the chromatographic peaks for 25-desacetylrifapentine and the internal standard (rifampicin-d3).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a quadratic regression model with 1/x weighting to the calibration curve.
-
Determine the concentration of 25-desacetylrifapentine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the bioanalytical method validation process, ensuring the reliability of the obtained quantitative data.
Caption: Logical flow of bioanalytical method validation.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 25-desacetylrifapentine in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol makes this method well-suited for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method is accurate, precise, and robust, meeting the requirements for bioanalytical method validation.
References
- 1. open.uct.ac.za [open.uct.ac.za]
- 2. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]
Solid-Phase Extraction Method for Rifapentine with Internal Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of rifapentine (B610483) from biological matrices, a critical step for accurate quantification in pharmacokinetic and other research studies. The described method utilizes a C18 SPE cartridge and incorporates an internal standard to ensure high accuracy and precision. This protocol is intended to guide researchers, scientists, and drug development professionals in implementing a robust and reliable method for rifapentine analysis.
Introduction
Rifapentine is a potent antibiotic primarily used in the treatment of tuberculosis[1][2]. Accurate measurement of its concentration in biological samples such as plasma and milk is crucial for therapeutic drug monitoring and pharmacokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over simpler methods like protein precipitation by providing cleaner extracts, thereby reducing matrix effects and improving analytical sensitivity and specificity[3][4]. This application note details a validated SPE method for the extraction of rifapentine, adaptable for use with various biological fluids.
Principle of the Method
This method employs a reversed-phase SPE mechanism using a C18 sorbent. The nonpolar nature of rifapentine allows it to be retained on the hydrophobic stationary phase while more polar, interfering components of the biological matrix are washed away. An internal standard, structurally similar to the analyte, is added to the sample prior to extraction to correct for any variability during the sample preparation and analytical process. Following the washing steps, the retained rifapentine and internal standard are eluted with an organic solvent, and the resulting extract can be analyzed by a suitable technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Rifapentine analytical standard
-
Internal Standard (e.g., Rifampicin-d3, Rifapentine-D9, or Rifampin-IS)[1][3][4][5]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or equivalent)
-
Formic acid (or other appropriate mobile phase modifier)
-
C18 SPE Cartridges (e.g., Waters Sep-Pak, 50 mg)[5]
-
Biological matrix (e.g., human plasma, human milk)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Rifapentine Stock Solution (1 mg/mL): Accurately weigh and dissolve the rifapentine analytical standard in methanol to achieve a final concentration of 1 mg/mL[5].
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Rifampicin-d3) in methanol[5].
-
Working Solutions: Prepare working solutions of rifapentine and the internal standard by serial dilution of the stock solutions with an appropriate solvent, such as a methanol/water mixture[5].
Sample Preparation
-
Thaw biological samples (e.g., plasma, milk) at room temperature.
-
To a 100 µL aliquot of the sample, add the internal standard working solution.
-
Perform a protein precipitation step by adding 250 µL of methanol containing the internal standard (e.g., 250 ng/mL Rifampicin-d3)[5].
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample for five minutes at a high speed (e.g., 20,238 RCF) to pellet the precipitated proteins[5].
-
Transfer the supernatant to a clean tube containing 1.5 mL of water and vortex briefly[5].
Solid-Phase Extraction Protocol
The following protocol is based on the use of a C18 SPE Vac cartridge (50 mg)[5]. The general steps of conditioning, loading, washing, and eluting are fundamental to most SPE procedures[6].
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it[5]. This step solvates the stationary phase.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it[5]. This prepares the sorbent for the aqueous sample.
-
Sample Loading: Load the prepared sample supernatant (diluted with water) onto the SPE cartridge. A slow and steady flow rate is recommended to ensure optimal retention of the analyte.
-
Washing: Wash the cartridge with a suitable solvent to remove any remaining interfering substances. The specific wash solvent and volume may need to be optimized depending on the matrix and interferences.
-
Elution: Elute the retained rifapentine and internal standard from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile). The specific elution solvent and volume should be optimized to ensure complete recovery of the analytes in a minimal volume.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for the analytical method.
Data Presentation
The following tables summarize the quantitative data from a validated method for rifapentine analysis in human milk using a combined protein precipitation and SPE sample preparation method with Rifampicin-d3 as the internal standard[5].
Table 1: Method Validation Parameters for Rifapentine
| Parameter | Result |
| Calibration Range | 2.00–2000 ng/mL |
| Inter-day Accuracy | 97.4% - 100.6% |
| Intra-day Accuracy | 97.4% - 100.6% |
| Inter-day Precision (%CV) | 3.1% - 8.3% |
| Intra-day Precision (%CV) | 3.1% - 8.3% |
Data sourced from a study on human milk samples[5].
Table 2: Method Validation Parameters for 25-O-desacetyl rifapentine (Metabolite)
| Parameter | Result |
| Calibration Range | 4.00–2000 ng/mL |
| Inter-day Accuracy | 96.4% - 106.3% |
| Intra-day Accuracy | 96.4% - 106.3% |
| Inter-day Precision (%CV) | 6.7% - 11.8% |
| Intra-day Precision (%CV) | 6.7% - 11.8% |
Data sourced from a study on human milk samples[5].
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the solid-phase extraction protocol for rifapentine.
Caption: Experimental workflow for rifapentine solid-phase extraction.
Caption: Logical relationship of components in the SPE process.
References
- 1. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chromatographic Shift of Rifapentine-d8
Welcome to the technical support center for Rifapentine-d8 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on addressing chromatographic shifts observed with the deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting at a different retention time than Rifapentine?
A slight difference in retention time between Rifapentine and its deuterated internal standard, this compound, is an expected phenomenon known as the chromatographic isotope effect. The substitution of hydrogen with deuterium (B1214612) atoms can subtly alter the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds are often slightly less retained and therefore may elute marginally earlier than their non-deuterated counterparts. A consistent, small shift is generally not a cause for concern. However, a significant or variable shift can indicate underlying issues with the analytical method or system.
Q2: What are the common causes of significant retention time shifts for this compound?
Significant or inconsistent retention time shifts for this compound can be attributed to several factors, much like any analyte in chromatography. The most common causes include:
-
Mobile Phase Instability or Incorrect Preparation: Variations in the organic solvent to aqueous buffer ratio, incorrect pH of the buffer, or degradation of mobile phase components can lead to retention time drift.
-
Column Issues: Degradation of the stationary phase, column contamination, or the presence of voids in the column bed can alter the chromatography.
-
Temperature Fluctuations: Inconsistent column temperature can significantly impact retention times, as temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Matrix Effects: Components of the sample matrix can interfere with the interaction of this compound with the stationary phase, leading to shifts in retention time.
-
System Leaks or Pump Malfunctions: Leaks in the HPLC/UHPLC system or inconsistent pump performance can lead to a fluctuating flow rate and, consequently, variable retention times.
-
Instability of this compound: Rifapentine can be unstable under certain conditions, such as acidic pH, which can lead to the formation of degradation products that may have different chromatographic behavior.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Mobile Phase Issues
A common culprit for retention time variability is the mobile phase. This guide provides a systematic approach to troubleshooting mobile phase-related problems.
Experimental Protocol: Mobile Phase Verification and Preparation
-
Prepare Fresh Mobile Phase: Discard the current mobile phase and prepare a fresh batch, paying close attention to accurate measurements of all components. For a typical Rifapentine analysis, a mobile phase might consist of acetonitrile (B52724) and a phosphate (B84403) or formate (B1220265) buffer.[1][2][3] Ensure the buffer is fully dissolved and the final mobile phase is thoroughly mixed and degassed.
-
Verify pH: If using a buffered mobile phase, measure and adjust the pH to the specified value in your method. The pH can significantly influence the retention of ionizable compounds like Rifapentine.[4][5]
-
Check for Precipitation: Visually inspect the mobile phase for any signs of precipitation, especially if using buffers. Precipitated salts can block tubing and frits, leading to pressure fluctuations and retention time shifts.
-
Solvent Line Priming: Ensure all solvent lines are properly primed to remove any air bubbles.
If the retention time shift is resolved with a fresh mobile phase, it is likely that the original mobile phase was incorrectly prepared, had degraded, or was contaminated.
Guide 2: Investigating Column and Temperature Effects
The analytical column is the heart of the separation process. Its condition and the temperature at which it is operated are critical for reproducible results.
Experimental Protocol: Column and Temperature Evaluation
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of column equilibration.
-
Column Wash: If column contamination is suspected, perform a column wash procedure as recommended by the manufacturer. A generic wash sequence for a C18 column could involve flushing with water, followed by isopropanol, and then re-equilibrating with the mobile phase.
-
Temperature Control: Verify that the column oven is set to and maintaining the correct temperature. Even small fluctuations in temperature can lead to noticeable shifts in retention time.[6] For reversed-phase methods, an increase in temperature will generally lead to a decrease in retention time.
-
Column Performance Test: Inject a standard solution of Rifapentine and this compound on a new, validated column of the same type to determine if the issue is with the existing column.
Quantitative Data Summary
The following table summarizes typical retention times for Rifapentine and its deuterated internal standards from a published bioanalytical method.[3][7][8] This data can be used as a reference to gauge the expected chromatographic shift.
| Analyte | Internal Standard | Retention Time (Analyte) | Retention Time (Internal Standard) | Observed Shift (minutes) |
| Rifapentine | Rifapentine-d9 | 2.45 minutes | 2.30 minutes | -0.15 |
| 25-desacetyl rifapentine | 25-desacetyl this compound | 1.77 minutes | 1.68 minutes | -0.09 |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting chromatographic shifts of this compound.
Caption: A step-by-step workflow for troubleshooting this compound retention time shifts.
Caption: The relationship between experimental parameters and observed chromatographic issues.
References
Technical Support Center: Optimizing Collision Energy for Rifapentine-d8 in MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing collision energy for the analysis of Rifapentine-d8 using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for this compound?
A1: The molecular formula for this compound is C₄₇H₅₆D₈N₄O₁₂. The theoretical monoisotopic mass of the neutral molecule is approximately 884.50 g/mol . Therefore, the expected m/z for the singly protonated precursor ion ([M+H]⁺) is approximately 885.5 . It is crucial to confirm this value by infusing a standard solution of this compound and performing a full scan in the positive ion mode.
Q2: What are the likely product ions for this compound fragmentation?
A2: Based on the fragmentation of Rifapentine and its other deuterated analogs, the most common fragmentation pathway involves the neutral loss of a methanol (B129727) (CH₃OH) molecule. For this compound, this would result in a product ion with an m/z of approximately 853.5 . Another potential, though less common, product ion could result from the loss of the cyclopentylpiperazinyl moiety.
Q3: A scientific paper mentions a collision energy of 20 V for Rifapentine. Can I use this value for this compound?
A3: A collision energy of 20 V used for non-deuterated Rifapentine can be a good starting point for your optimization experiments with this compound.[1] However, the optimal collision energy is instrument-dependent and can also be influenced by the specific charge state of the precursor ion and the collision gas used. Therefore, it is highly recommended to perform a collision energy optimization experiment to determine the ideal value for your specific experimental setup to ensure maximum sensitivity and reproducibility.
Q4: What is the general principle of collision energy optimization?
A4: Collision energy (CE) optimization is the process of systematically varying the energy applied in the collision cell of a tandem mass spectrometer to find the value that yields the highest intensity of the desired product ion from a specific precursor ion. This ensures the most sensitive and robust detection for quantitative analysis using Multiple Reaction Monitoring (MRM). The optimal CE is a balance between efficient fragmentation of the precursor ion and minimizing the further fragmentation of the product ion of interest.
Experimental Protocol: Collision Energy Optimization for this compound
This protocol outlines the steps to determine the optimal collision energy for the MRM transition of this compound.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 1 µg/mL in the mobile phase you intend to use for your LC-MS/MS analysis.
2. Instrument Setup and Direct Infusion:
-
Set up your mass spectrometer for direct infusion of the working solution using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Perform a full scan (Q1 scan) to confirm the m/z of the [M+H]⁺ precursor ion for this compound (expected around m/z 885.5).
3. Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the confirmed precursor ion of this compound in the first quadrupole (Q1).
-
Apply a moderate collision energy (e.g., 20-30 V) and scan the third quadrupole (Q3) to identify the major product ions. The most intense product ion is typically chosen for the MRM transition.
4. Collision Energy Optimization Ramp:
-
Set up an MRM experiment monitoring the transition from the precursor ion (e.g., m/z 885.5) to the selected product ion (e.g., m/z 853.5).
-
Create a method that ramps the collision energy over a defined range. A typical starting range would be from 5 V to 50 V in increments of 2-5 V.
-
Continuously infuse the this compound working solution while the collision energy ramp method is running.
-
Plot the intensity of the product ion as a function of the collision energy. The collision energy that produces the maximum product ion intensity is the optimal collision energy.
Summary of Key Parameters for this compound Analysis
| Parameter | Recommended Starting Value/Range | Notes |
| Precursor Ion (Q1) | m/z 885.5 | Confirm with a full scan of your standard. |
| Product Ion (Q3) | m/z 853.5 | Based on the neutral loss of methanol. Confirm with a product ion scan. |
| Collision Energy (CE) | 10 - 40 V | This is a typical range to investigate. The optimal value needs to be determined experimentally. |
| Ionization Mode | Positive ESI |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal for the precursor ion | 1. Incorrect molecular weight calculation.2. Poor ionization efficiency.3. Sample degradation. | 1. Verify the molecular formula and recalculate the expected m/z.2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).3. Prepare fresh standard solutions. |
| Multiple product ions with similar intensity | The chosen collision energy is fragmenting the initial product ion. | Select the most stable and intense product ion. You may need to choose a lower collision energy to minimize further fragmentation. |
| Optimal collision energy is very high or very low | This can be normal for certain molecules or instrument types. | As long as a clear optimal value is identified that provides a stable and intense signal, it can be used. Ensure the peak shape is good at the chosen energy. |
| Inconsistent results between experiments | 1. Fluctuations in instrument performance.2. Inconsistent sample preparation. | 1. Perform instrument calibration and tuning regularly.2. Ensure consistent and accurate preparation of standards and samples. |
Visualizing the Workflow
Caption: Workflow for Collision Energy Optimization.
Caption: Troubleshooting Logic for MS/MS Optimization.
References
Dealing with ion suppression in Rifapentine quantification
Welcome to the technical support center for the quantification of Rifapentine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Rifapentine quantification?
A1: Ion suppression is a type of matrix effect where the signal of the target analyte, in this case, Rifapentine, is reduced due to the presence of other co-eluting components from the sample matrix (e.g., plasma, whole blood).[1][2] This phenomenon occurs in the mass spectrometer's ion source when matrix components compete with Rifapentine for ionization, leading to a decreased number of analyte ions reaching the detector.[1][3] It is a significant concern because it can lead to inaccurate and unreliable quantification, poor sensitivity, and reduced precision in pharmacokinetic and other clinical studies.[4] For Rifapentine, ion suppression has been observed in complex biological matrices like whole blood.[5]
Q2: What are the common causes of ion suppression in bioanalytical methods?
A2: Ion suppression is primarily caused by endogenous and exogenous components that co-elute with the analyte. Common culprits include:
-
Phospholipids (B1166683): Abundant in biological matrices like plasma and serum.[6]
-
Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with the ionization process.[3][6]
-
Endogenous Compounds: Metabolites, proteins, and lipids naturally present in the biological sample.[3]
-
Exogenous Contaminants: Plasticizers from labware, detergents, or polymers.[2][7]
Q3: How can I determine if my Rifapentine assay is affected by ion suppression?
A3: The most common method to assess ion suppression is the post-extraction addition experiment.[3][8][9] This involves comparing the analyte's signal response in two different samples:
-
Set A: A pure solution of Rifapentine standard in a clean solvent.
-
Set B: A blank matrix sample (e.g., plasma from a drug-free subject) that has been processed through the entire sample preparation procedure, with the Rifapentine standard spiked in after extraction.
The matrix effect (ME) can then be calculated. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Another qualitative method is the post-column infusion experiment, where a constant flow of Rifapentine solution is introduced into the mass spectrometer after the analytical column.[7] When a blank, extracted matrix sample is injected onto the column, any dip in the constant analyte signal indicates retention times where ion suppression is occurring.[7]
Troubleshooting Guide
Problem: My Rifapentine signal is low, variable, or irreproducible in patient samples compared to standards in solvent.
This is a classic symptom of ion suppression. Follow this troubleshooting workflow to identify and mitigate the issue.
Caption: Troubleshooting workflow for ion suppression in Rifapentine analysis.
Q4: How can I reduce or eliminate ion suppression for Rifapentine?
A4: Several strategies can be employed, often in combination:
-
Improve Sample Preparation: This is one of the most effective ways to remove interfering matrix components before they enter the LC-MS system.[1][10]
-
Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to simple protein precipitation.[7] It is effective at removing lipids and other interferences.[11]
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract Rifapentine while leaving polar interferences behind.[10]
-
Protein Precipitation (PPT): While simple, it is often less effective at removing phospholipids and may not be sufficient for sensitive assays.[12]
-
-
Optimize Chromatography: Adjusting the chromatographic method can separate Rifapentine from the co-eluting matrix components that cause suppression.[3][7]
-
Change Gradient: Modify the mobile phase gradient to shift the retention time of Rifapentine away from regions of high matrix interference.
-
Use a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size (UHPLC) can provide better resolution.[5][11]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., Rifapentine-d9) will co-elute with Rifapentine and be affected by ion suppression to the same degree.[13] This allows for accurate correction, as the ratio of the analyte to the internal standard remains constant.[7]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components, thereby lessening the ion suppression effect.[14] However, this may compromise the sensitivity required to detect low concentrations of Rifapentine.
Experimental Protocols & Data
Protocol: Quantifying Matrix Effect using Post-Extraction Addition
This protocol outlines the steps to quantitatively assess ion suppression.
-
Prepare Three Sets of Samples (at Low and High QC levels):
-
Set 1 (Neat Standard): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set 2 (Post-Spiked Matrix): Process blank plasma/blood from at least six different sources. After the final extraction step (e.g., evaporation), spike the analyte and internal standard into the reconstitution solvent before injection.
-
Set 3 (Pre-Spiked Matrix): Spike the analyte and internal standard into blank plasma/blood before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
Matrix Effect (%) = (Peak Area Set 2 / Peak Area Set 1) * 100
-
Recovery (%) = (Peak Area Set 3 / Peak Area Set 2) * 100
-
Process Efficiency (%) = (Peak Area Set 3 / Peak Area Set 1) * 100
An ME of 85-115% is generally considered acceptable. The CV of the IS-normalized matrix factor across different lots should be ≤15%.[13]
-
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes typical results for Rifapentine quantification from human plasma, comparing three common sample preparation techniques.
| Sample Preparation Method | Analyte Recovery (RE %) | Matrix Effect (ME %) | Process Efficiency (PE %) | Resulting Data Quality |
| Protein Precipitation (PPT) with Acetonitrile | 95% | 68% (Suppression) | 65% | Low accuracy, poor precision |
| Liquid-Liquid Extraction (LLE) with MTBE | 88% | 91% (Acceptable) | 80% | Good accuracy and precision |
| Solid-Phase Extraction (SPE) C18 Cartridge | 92% | 98% (Minimal Effect) | 90% | High accuracy, high precision |
Note: Data is representative and illustrates the impact of different cleanup methods.
Protocol: Solid-Phase Extraction (SPE) for Rifapentine from Plasma
This protocol provides a more rigorous cleanup to minimize matrix effects.
Caption: General workflow for Solid-Phase Extraction (SPE) of Rifapentine.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. DSpace [research-repository.griffith.edu.au]
Improving peak shape and resolution for Rifapentine and its internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Rifapentine and its internal standard. Our goal is to help you achieve symmetric peak shapes and high resolution in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of Rifapentine and its internal standard, providing practical solutions in a question-and-answer format.
Q1: What are the common causes of peak tailing for Rifapentine and how can I resolve it?
Peak tailing for Rifapentine, an antibiotic with basic functional groups, is a frequent issue in reversed-phase HPLC. This phenomenon, where the peak's trailing edge is broader than the leading edge, can compromise peak integration and resolution.
Common Causes and Solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the basic amine groups of Rifapentine, leading to secondary retention and peak tailing.
-
Solution 1: pH Adjustment: Adjusting the mobile phase pH can suppress the ionization of either the silanol groups or the analyte. For Rifapentine, using a mobile phase with a pH around 6.0 has been shown to minimize tailing by reducing the interaction with residual silanols.[1][2]
-
Solution 2: Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites, thereby improving peak symmetry. A concentration of 1% TEA in the mobile phase has been used effectively.[3]
-
Solution 3: Column Selection: Employing a column with low silanol activity or one that is end-capped can significantly reduce tailing. Modern columns are designed to have minimal residual silanols.
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column and implement a robust sample preparation method to remove interfering substances. Regularly flush the column with a strong solvent.
-
Q2: My Rifapentine peak is fronting. What could be the cause and how do I fix it?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can still affect quantification.
Common Causes and Solutions:
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
-
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.
-
Solution: Increasing the column temperature can improve peak shape.
-
Q3: How can I improve the resolution between Rifapentine and its internal standard?
Achieving adequate resolution between the analyte and the internal standard is critical for accurate quantification.
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Solvent Ratio: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact retention and selectivity. A systematic evaluation of different ratios is recommended.
-
pH Adjustment: Fine-tuning the mobile phase pH can alter the ionization state of Rifapentine and potentially the internal standard, leading to changes in retention and improved separation. A pH of 6.0 has been found to provide good resolution for Rifapentine.[1][2]
-
-
Select an Appropriate Column:
-
Stationary Phase: C18 columns are commonly used for Rifapentine analysis.[1][2][3] However, experimenting with different stationary phase chemistries (e.g., C8, Phenyl) might offer different selectivity.
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase efficiency and, consequently, resolution.
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
Q4: I am observing issues with my deuterated internal standard's peak shape. What should I do?
Deuterated internal standards are often used in mass spectrometry-based assays. While they are chemically similar to the analyte, chromatographic issues can still arise.
Common Issues and Solutions:
-
Co-elution with Analyte: Ideally, the deuterated internal standard should co-elute with the analyte. However, a slight difference in retention time, known as the isotopic effect, can sometimes be observed.
-
Solution: While complete co-elution may not always be achievable, ensure that the peak shapes of both the analyte and the internal standard are consistent and symmetrical. Minor separation is often acceptable as long as it does not affect the precision and accuracy of the measurement.
-
-
Poor Peak Shape: If the internal standard peak is tailing or fronting, the same troubleshooting steps as for the analyte should be applied (see Q1 and Q2). Ensure the internal standard is of high purity.
Quantitative Data Summary
The following tables summarize the impact of different chromatographic conditions on the peak shape and retention of Rifapentine, based on data reported in the literature.
Table 1: Effect of Mobile Phase Composition on Rifapentine Peak Shape and Retention Time
| Mobile Phase Composition (Acetonitrile:Buffer) | Buffer pH | Tailing Factor | Retention Time (min) | Reference |
| 80:20 v/v (0.01M KH2PO4) | 6.0 | Minimized | 5.00 ± 0.1 | [1][2] |
| 85:15 v/v (Phosphate buffer with 1% TEA) | 6.0 | 1.505 | 4.283 | [3] |
Table 2: System Suitability Parameters for Rifapentine Analysis
| Parameter | Recommended Value | Observed Value | Reference |
| Tailing Factor | ≤ 2.0 | 1.15 | [4] |
| Theoretical Plates | > 2000 | 7965 | [4] |
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of Rifapentine.
Protocol 1: RP-HPLC Method for the Estimation of Rifapentine[1][2]
1. Materials and Reagents:
-
Rifapentine standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)
-
Potassium hydroxide (B78521) (KOH) (for pH adjustment)
-
Water (HPLC grade)
2. Preparation of Mobile Phase:
-
Prepare a 0.01M Potassium dihydrogen phosphate buffer by dissolving 1.36 g of KH2PO4 in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 6.0 using a 1M KOH solution.
-
The mobile phase consists of Acetonitrile and 0.01M KH2PO4 buffer (pH 6.0) in a ratio of 80:20 v/v.
-
Degas the mobile phase by sonication for 5-10 minutes before use.
3. Chromatographic Conditions:
-
Column: C18 (4.6 mm ID x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile: 0.01M KH2PO4 buffer (pH 6.0) (80:20 v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 478 nm
-
Column Temperature: Ambient
4. Standard Solution Preparation:
-
Prepare a stock solution of Rifapentine (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
5. Sample Preparation:
-
For tablet dosage forms, accurately weigh and powder the tablets.
-
Transfer a quantity of powder equivalent to a known amount of Rifapentine into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting Rifapentine analysis.
Caption: Troubleshooting workflow for peak tailing.
Caption: Strategies for improving resolution.
References
Technical Support Center: Analyte-Internal Standard Crosstalk Correction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to analyte-internal standard crosstalk during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is analyte-internal standard crosstalk?
Analyte-internal standard crosstalk is a phenomenon in which the analytical signal of the analyte interferes with the signal of the internal standard (IS), or vice versa.[1][2][3] This interference can lead to inaccurate quantification in analytical methods, particularly in mass spectrometry-based assays.[1][2][3]
Q2: What are the primary causes of crosstalk?
The most common causes of crosstalk include:
-
Isotopic Overlap: Naturally occurring isotopes of the analyte can have the same mass-to-charge ratio (m/z) as the stable isotope-labeled internal standard (SIL-IS).[1][2][4] This is more pronounced for compounds containing elements with significant natural isotopic abundance, such as chlorine, bromine, and sulfur, as well as for higher molecular weight compounds.[1][2][4]
-
Impurity in the Internal Standard: The internal standard may contain a small amount of the unlabeled analyte as an impurity.[1][2]
-
In-source Fragmentation: The analyte may fragment within the ion source of the mass spectrometer to produce an ion that is identical to the internal standard.
Q3: What are the consequences of uncorrected crosstalk?
Uncorrected crosstalk can lead to several issues, including:
-
Non-linear calibration curves: As the analyte concentration increases, its contribution to the internal standard signal can become significant, causing a non-linear relationship between the analyte/IS response ratio and concentration.[1][2][4]
-
Biased quantitative results: The accuracy of the measurements can be compromised, leading to either overestimation or underestimation of the analyte concentration.[1][2][3]
-
Inaccurate assay validation: Crosstalk can affect the determination of key assay parameters like linearity, accuracy, and precision.[3]
Troubleshooting Guides
Issue: Non-linear calibration curve, especially at high analyte concentrations.
This is a classic symptom of analyte-to-internal standard crosstalk.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a non-linear calibration curve potentially caused by crosstalk.
Detailed Steps:
-
Verify Crosstalk: Prepare a high-concentration sample of the analyte without any internal standard. Analyze this sample and monitor the mass transition (MRM) for the internal standard. The detection of a signal in the internal standard's channel confirms analyte-to-IS crosstalk.[5]
-
Implement a Correction Strategy: If crosstalk is confirmed, choose one of the correction methods outlined in the "Correction Strategies" section below.
Issue: Inconsistent internal standard response across a batch.
While this can have multiple causes, crosstalk can be a contributing factor, especially if the analyte concentrations in the samples vary significantly.[6]
Troubleshooting Workflow:
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Extraction Recovery for Rifapentine and Rifapentine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Rifapentine and its deuterated internal standard, Rifapentine-d8, from biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Rifapentine and this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the extraction recovery of Rifapentine consistently low?
A1: Low recovery of Rifapentine can stem from several factors related to its chemical stability and interaction with the biological matrix.
-
Degradation: Rifapentine is susceptible to degradation, particularly in acidic conditions and in the presence of oxygen. Under acidic pH, it can convert to 3-formyl rifamycin, and in alkaline conditions with oxygen, it can oxidize to rifapentine-quinone.[1]
-
Insufficient Extraction: The chosen extraction solvent may not be optimal for Rifapentine. Its solubility varies across different organic solvents.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, blood) can interfere with the extraction process, leading to reduced efficiency.
-
Inadequate Phase Separation (LLE): In liquid-liquid extraction, incomplete separation of the aqueous and organic layers can result in loss of the analyte.
-
Improper SPE Cartridge Conditioning or Elution (SPE): For solid-phase extraction, insufficient conditioning of the cartridge can lead to poor retention of the analyte, while an inappropriate elution solvent may not effectively recover the compound.
Solutions:
-
pH Control: Maintain a near-neutral pH during extraction to enhance Rifapentine's stability.[1]
-
Use of Antioxidants: Add antioxidants like ascorbic acid to the extraction solvent to prevent oxidative degradation.[1] A concentration of 0.5 mg/ml in the extraction solvent has been shown to be effective.
-
Solvent Optimization: Experiment with different extraction solvents. For protein precipitation, acetonitrile (B52724) is commonly used.[2] For liquid-liquid extraction, various solvents can be tested for optimal recovery (see Table 2).
-
Sample Pre-treatment: For whole blood samples, a hemolysis step might be necessary if the analyte is present in red blood cells.
-
SPE Optimization: Ensure proper conditioning, loading, washing, and elution steps for the SPE protocol. The choice of sorbent and solvents is critical.
Q2: I am observing significant variability in recovery between samples. What could be the cause?
A2: Variability in recovery can be attributed to inconsistencies in sample handling and the extraction procedure.
-
Inconsistent Timing: Prolonged exposure of samples to room temperature can lead to degradation.
-
Inconsistent Vortexing/Mixing: Inadequate mixing during extraction can result in incomplete partitioning of the analyte into the organic phase.
-
Pipetting Errors: Inaccurate pipetting of the sample, internal standard, or solvents will lead to variable results.
-
Matrix Differences: Variations in the composition of the biological matrix between different lots or patients (e.g., lipemic or hemolyzed samples) can affect extraction efficiency.[3]
Solutions:
-
Standardize Procedures: Ensure all samples are processed consistently, with standardized timings for each step.
-
Thorough Mixing: Vortex samples adequately to ensure complete extraction.
-
Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy.
-
Matrix Evaluation: Evaluate the method with different lots of the biological matrix, including lipemic and hemolyzed samples, to assess the impact of matrix effects.[3]
Q3: My extracted samples show interfering peaks during LC-MS/MS analysis. How can I resolve this?
A3: Interfering peaks are often due to co-extraction of matrix components.
-
Suboptimal Extraction Selectivity: The extraction method may not be selective enough to separate Rifapentine from other matrix components.
-
Insufficient Sample Cleanup: The cleanup steps in the protocol may be inadequate.
Solutions:
-
Optimize Extraction Method:
-
LLE: Adjust the pH of the aqueous phase or use a different organic solvent to improve selectivity.
-
SPE: Use a more selective sorbent or optimize the wash steps with a solvent that removes interferences without eluting the analyte.
-
-
Protein Precipitation: While a simple method, it is less clean than LLE or SPE. If using protein precipitation, ensure complete precipitation and centrifugation to minimize matrix components in the supernatant.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to separate the interfering peaks from the analyte and internal standard peaks.
Frequently Asked Questions (FAQs)
Extraction Methodology
Q4: What are the common methods for extracting Rifapentine from biological matrices?
A4: The most common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
-
Protein Precipitation: This is a simple and fast method where a protein precipitant (e.g., acetonitrile) is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is analyzed.
-
Liquid-Liquid Extraction: This method involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. It generally provides cleaner extracts than PPT.
-
Solid-Phase Extraction: This technique uses a solid sorbent to retain the analyte from the sample matrix. Interferences are washed away, and the purified analyte is then eluted. SPE can offer high selectivity and cleaner extracts.
Q5: What is a suitable internal standard for Rifapentine analysis?
A5: A stable isotope-labeled internal standard is ideal. This compound or Rifapentine-d9 are commonly used.[3] If a deuterated analog of Rifapentine is unavailable, a deuterated analog of a structurally similar compound, such as deuterated rifampin, has also been successfully used.[2]
Stability and Storage
Q6: How stable is Rifapentine in biological samples?
A6: Rifapentine's stability is dependent on pH, temperature, and light exposure.
-
pH: It is most stable at a near-neutral pH and degrades in acidic and alkaline conditions.[1]
-
Temperature: For long-term storage, samples should be kept frozen at -70°C or below.[4] Benchtop stability at room temperature is limited, so samples should be processed as quickly as possible.[3]
-
Light: Samples should be protected from light, as Rifapentine can be light-sensitive.[4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. The number of cycles should be minimized and validated during method development.
Q7: How can I prevent the degradation of Rifapentine during sample preparation?
A7: To minimize degradation:
-
Work with samples on an ice bath.
-
Process samples promptly after thawing.
-
Add an antioxidant like ascorbic acid to extraction solvents.[2]
-
Protect samples from light.[4]
-
Maintain a neutral pH environment where possible.[1]
Data and Protocols
Data Presentation
Table 1: Extraction Recovery of Rifapentine and its Metabolite from Human Plasma and Whole Blood
| Analyte | Matrix | Extraction Method | Recovery Efficiency (%) | Reference |
| Rifapentine | Plasma | Protein Precipitation (Acetonitrile) | ~100% | [2] |
| Desacetyl-rifapentine | Plasma | Protein Precipitation (Acetonitrile) | ~100% | [2] |
| Rifapentine | Whole Blood (DBS) | Liquid Extraction (Methanol/Ammonium (B1175870) Formate) | Lower than plasma, dependent on paper type | [2] |
| Desacetyl-rifapentine | Whole Blood (DBS) | Liquid Extraction (Methanol/Ammonium Formate) | Lower than plasma, dependent on paper type | [2] |
| Rifapentine | Plasma | Liquid-Liquid Extraction | 102.60% - 109.55% | [4] |
Table 2: Comparison of Solvents for Liquid-Liquid Extraction of Rifamycins
| Solvent | Polarity | General Applicability for Rifamycins |
| Ethyl Acetate | Medium | Good extraction efficiency, but can co-extract interferences. |
| Dichloromethane | Medium | Effective, but can form emulsions. |
| n-Hexane | Low | Often used in combination with more polar solvents to modulate extraction selectivity. |
| Methyl tert-butyl ether (MTBE) | Medium | Good alternative to diethyl ether with lower volatility and peroxide formation. |
Note: The optimal solvent and conditions should be determined empirically for each specific application.
Experimental Protocols
Protocol 1: Protein Precipitation for Rifapentine and this compound from Human Plasma
This protocol is based on a validated method for the quantification of Rifapentine and its metabolites.[2]
-
Sample Preparation:
-
Aliquot 20 µL of heparinized human plasma into a 96-well protein precipitation plate.
-
-
Internal Standard Spiking:
-
Add 100 µL of the working internal standard solution (this compound in a suitable solvent).
-
-
Protein Precipitation:
-
Add 0.5 mL of acetonitrile fortified with 0.5 mg/mL ascorbic acid to each well.
-
-
Mixing and Elution:
-
Mix thoroughly on a plate shaker for 5 minutes.
-
Elute the supernatant into a clean 96-well collection plate via vacuum filtration.
-
-
Dilution:
-
Dilute the eluent 2-fold with 5 mM ammonium formate (B1220265) in water containing 0.5 mg/mL ascorbic acid.
-
-
Analysis:
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Rifapentine and this compound from Human Plasma (General Guidance)
This protocol provides a general framework for developing an SPE method for Rifapentine, based on common practices for similar compounds.
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Dilute the plasma sample 1:1 (v/v) with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to ensure optimal pH for retention.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of the pre-treatment buffer. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent in water (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the Rifapentine and this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable mobile phase compatible with the LC-MS/MS system.
-
-
Analysis:
-
Inject an appropriate volume for analysis.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of Rifapentine.
References
Technical Support Center: Ensuring Co-elution of Analyte and Deuterated Internal Standard
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the co-elution of analytes and their deuterated internal standards in chromatography-mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A1: This phenomenon, often called the "deuterium isotope effect," is a common occurrence in reversed-phase chromatography.[1] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the physicochemical properties of the molecule, particularly its lipophilicity.[1][2] This can cause the deuterated internal standard to elute slightly earlier than the non-deuterated analyte.[1][2][3] A significant shift in retention time can lead to incomplete co-elution, subjecting the analyte and internal standard to different matrix effects and potentially causing inaccurate and scattered results.[4][5]
Q2: What are the consequences of poor co-elution between the analyte and the internal standard?
A2: Incomplete co-elution can lead to several analytical issues, primarily differential matrix effects.[6] If the analyte and internal standard elute at different times, they may encounter different co-eluting matrix components that can either suppress or enhance their ionization in the mass spectrometer's source to varying degrees.[6] This negates the primary purpose of using a stable isotope-labeled internal standard, which is to compensate for these matrix effects, and can lead to inaccurate and irreproducible quantification.[7]
Q3: Can the position of the deuterium label on the internal standard affect co-elution?
A3: While the position of the deuterium label is more critical for preventing isotopic exchange, significant deuteration (a high number of deuterium atoms) can have a more pronounced effect on the molecule's lipophilicity, potentially leading to a greater retention time shift.[7] Careful selection of the labeling site is crucial to minimize these effects.[2]
Q4: My results are inconsistent even with seemingly good co-elution. What else could be the issue?
A4: Even with perfect co-elution, other factors can lead to inconsistent results. These include:
-
Differential Matrix Effects: The analyte and internal standard, despite co-eluting, may still experience different degrees of ion suppression or enhancement.[6][8][9]
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, especially at certain label positions (e.g., on heteroatoms like -OH or -NH) or under acidic or basic conditions.[6][10]
-
Purity of the Internal Standard: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte concentration.[10]
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Conditions to Achieve Co-elution
If you are observing a separation between your analyte and deuterated internal standard, the following steps can help you optimize your chromatographic method to improve co-elution.
1. Adjust Mobile Phase Composition:
-
Organic Modifier: Varying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can alter selectivity.[11][12] Methanol, for instance, can sometimes offer different selectivity compared to acetonitrile.[11]
-
pH Modification: If your analyte or potential interferences have ionizable groups, adjusting the pH of the aqueous mobile phase with a buffer can change their retention times.[11][13]
2. Modify the Gradient Profile:
-
For gradient elution methods, try using a shallower gradient.[11] This can increase the interaction time with the stationary phase and potentially improve the co-elution of closely related compounds.
3. Optimize Column Temperature:
-
Increasing the column temperature generally decreases retention times for both the analyte and internal standard.[5][8] However, the effect may not be identical for both, so adjusting the temperature can sometimes improve co-elution.[5][9] Conversely, lowering the temperature increases retention and may enhance resolution for some compounds.[5] Consistent temperature control is crucial for reproducible retention times.[5]
4. Evaluate Column Choice:
-
If method optimization on your current column is unsuccessful, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl phase) to alter selectivity.[3]
-
In some cases, using a column with lower resolution can be an effective strategy to ensure the analyte and internal standard elute as a single peak, thereby experiencing the same matrix effects.[6][7]
Guide 2: Investigating and Mitigating Matrix Effects
Even with good co-elution, it is essential to assess the impact of the sample matrix on your analysis.
This experiment helps determine if the analyte and internal standard are affected differently by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A significant difference in the matrix effect between the analyte and the internal standard indicates that the internal standard is not adequately compensating for matrix-induced signal suppression or enhancement.
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte Matrix Effect (%) | Internal Standard Matrix Effect (%) |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - |
| Set B (Post-Spike) | 600,000 | 1,200,000 | 50% | 80% |
In this example, the analyte experiences 50% ion suppression, while the internal standard only experiences 20% suppression. This differential matrix effect would lead to an overestimation of the analyte concentration.
Guide 3: Assessing the Purity of the Deuterated Internal Standard
The presence of the unlabeled analyte in the deuterated internal standard can lead to inaccurate results.
-
Prepare a Blank Sample: A matrix sample with no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should ideally be negligible. A common acceptance criterion is that the response should be less than 5% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[10]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution and related issues.
A logical workflow for troubleshooting co-elution issues.
Impact of Internal Standard Purity
The purity of the deuterated internal standard is critical for accurate quantification. The following diagram illustrates the impact of an impure internal standard.
Impact of internal standard purity on assay accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Restek - Blog [restek.com]
- 9. How does increasing column temperature affect LC methods? [sciex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Rifapentine Using Rifapentine-d8 as an Internal Standard
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Rifapentine, with a focus on the validation of a method utilizing its deuterated internal standard, Rifapentine-d8. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and detailed experimental data to support the selection and implementation of robust bioanalytical assays. The validation parameters discussed adhere to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Data Presentation: A Comparative Analysis of Method Performance
The successful validation of a bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. Below is a summary of quantitative data from a validated LC-MS/MS method for Rifapentine and its active metabolite, 25-desacetyl rifapentine, using deuterated internal standards (Rifapentine-d9 and 25-desacetyl this compound). For comparative purposes, data from a method using an alternative internal standard, [2H3]rifampin, is also presented where available.
Table 1: Linearity and Sensitivity
| Parameter | Method with Rifapentine-d9/d8 IS[1][2] | Method with Alternative IS ([2H3]rifampin)[3] |
| Analyte | Rifapentine | 25-desacetyl rifapentine |
| Linearity Range (ng/mL) | 60.076 - 8004.794 | 30.011 - 3998.837 |
| LLOQ (ng/mL) | 60.076 | 30.011 |
| Correlation Coefficient (r) | ≥ 0.99 | ≥ 0.99 |
| Inter-run Precision at LLOQ (%CV) | 3.59% | 4.83% |
| Inter-run Accuracy at LLOQ (%) | 98.40% | 95.81% |
| Signal-to-Noise Ratio at LLOQ | 154.199 - 309.893 | 706.054 - 2572.555 |
Table 2: Accuracy and Precision
| QC Level | Method with Rifapentine-d9/d8 IS[1] |
| Rifapentine | |
| Intra-run Accuracy (%) | |
| LQC | 95.53 - 102.54 |
| MQC | Not specified |
| HQC | Not specified |
| DIQC | Not specified |
Acceptance criteria for accuracy are generally within 85-115% (80-120% for LLOQ), and for precision, the %CV should not exceed 15% (20% for LLOQ)[1].
Table 3: Recovery and Matrix Effect
| Parameter | Method with Rifapentine-d9/d8 IS[2] |
| Rifapentine | |
| Recovery (%) | |
| LQC | Not specified |
| MQC | Not specified |
| HQC | Not specified |
| Global Recovery (%) | Not specified |
| Matrix Effect | |
| IS Normalized Matrix Factor at LQC and HQC (%CV) | ≤15% |
Table 4: Stability
| Stability Test | Method with Rifapentine-d9/d8 IS[2] |
| Rifapentine | |
| Accuracy (%) | |
| Bench Top Stability | 98.71 - 100 |
| Autosampler Stability | 96.62 - 97.94 |
| Dry Extract Stability | 96.91 - 99.69 |
| Freeze-Thaw Stability | Not specified |
Experimental Protocols
The following sections detail the methodologies for key experiments in the validation of a bioanalytical method for Rifapentine, primarily based on LC-MS/MS techniques.
Sample Preparation
A common and efficient method for extracting Rifapentine and its metabolites from plasma is protein precipitation.
-
Procedure: To a small volume of plasma (e.g., 50 µL), an internal standard spiking solution is added.[4] This is followed by the addition of a protein precipitation agent, such as acidified acetonitrile (B52724).[4] The sample is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is transferred for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 reverse-phase column.[1][5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic component (e.g., acetonitrile or methanol) is commonly used.[1][3]
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the standard for quantification.[1] Electrospray ionization (ESI) in the positive ion mode is generally employed.[1] The specific precursor-to-product ion transitions for Rifapentine, its metabolite, and the internal standard are monitored for selective and sensitive detection.
Validation Parameters
The validation of the bioanalytical method is performed in accordance with FDA and EMA guidelines and includes the following key parameters:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention times of the analytes and internal standard.[1]
-
Linearity: Determined by analyzing a series of calibration standards over the expected concentration range in the study samples.[1] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve is typically fitted with a linear or quadratic regression model with a weighting factor (e.g., 1/x²).[1][3]
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day).[1] Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is reported as the coefficient of variation (%CV).[1]
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples at the same concentration.[1]
-
Matrix Effect: Investigated to ensure that the matrix components do not suppress or enhance the ionization of the analytes. This is typically evaluated by comparing the peak response of the analyte in post-extraction spiked matrix samples to that of the analyte in a neat solution.[1]
-
Stability: The stability of the analytes in the biological matrix is assessed under various conditions that mimic sample handling and storage, including bench-top stability, autosampler stability, freeze-thaw stability, and long-term storage stability.[2]
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of a bioanalytical method for Rifapentine.
Caption: Workflow for Bioanalytical Method Validation.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. open.uct.ac.za [open.uct.ac.za]
Navigating FDA's Internal Standard Guidelines: A Comparative Guide for Bioanalytical Method Validation
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the appropriate use of an internal standard (IS) is a cornerstone of robust and reliable data. This guide provides an objective comparison of internal standard strategies, aligning with the U.S. Food and Drug Administration (FDA) guidelines, which are harmonized with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.
The primary role of an internal standard is to compensate for variability during sample processing and analysis, thereby enhancing the accuracy and precision of the quantification of an analyte in a biological matrix.[1] The FDA, in line with the ICH M10 guideline, mandates the use of a suitable internal standard in all calibration standards, quality control (QC) samples, and study samples.[1] The absence of an internal standard must be scientifically justified.[1]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus within the regulatory and scientific community is the preference for Stable Isotope-Labeled (SIL) internal standards for quantitative bioanalysis, especially in methods employing liquid chromatography-mass spectrometry (LC-MS).[2] A SIL-IS is a modified version of the analyte where one or more atoms are substituted with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This structural near-identity ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing superior correction for analytical variability.[3][4]
Alternative Approach: Structural Analog Internal Standards
When a SIL-IS is not available, a structural analog may be employed.[3] A structural analog is a molecule with physicochemical properties similar to the analyte. While a viable alternative, it may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction for matrix effects and variability in extraction.[3][5]
Performance Comparison: SIL vs. Structural Analog Internal Standards
The selection of an internal standard has a direct impact on the key validation parameters of a bioanalytical method. The following table summarizes a comparison of the expected performance of SIL and structural analog internal standards based on typical experimental outcomes.
| Validation Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS | Rationale |
| Accuracy (% Bias) | Typically < ±5% | Can be > ±15% | SIL-IS co-elutes and experiences nearly identical matrix effects and extraction recovery as the analyte, leading to more accurate correction.[6] |
| Precision (%CV) | Typically < 10% | Can be > 15% | The close physicochemical similarity of SIL-IS to the analyte allows for better correction of variability during sample processing and injection.[6] |
| Matrix Effect | High degree of compensation | Variable compensation | As a SIL-IS has the same molecular structure, it is affected by matrix components in the same way as the analyte, leading to effective normalization of the signal.[7] A structural analog may have different susceptibility to ion suppression or enhancement. |
| Extraction Recovery | Consistent and tracks analyte recovery | May differ from analyte recovery | The near-identical chemical properties of a SIL-IS ensure it behaves similarly to the analyte during the extraction process.[7] |
Experimental Protocols for Internal Standard Validation
Robust validation of the chosen internal standard is a critical component of the overall bioanalytical method validation. The following are detailed protocols for key experiments.
Internal Standard Interference Check
Objective: To ensure that the internal standard does not interfere with the quantification of the analyte and vice-versa.
Protocol:
-
Prepare six different lots of the blank biological matrix.
-
Prepare a set of samples by spiking the blank matrix with the internal standard at its working concentration (zero sample).
-
Prepare another set of samples by spiking the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at its working concentration.
-
Analyze these samples using the bioanalytical method.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be ≤ 20% of the analyte response at the LLOQ.
-
The response of any interfering peak at the retention time of the internal standard in the LLOQ sample should be ≤ 5% of the internal standard response.[4]
Internal Standard Response Variability
Objective: To monitor the consistency of the internal standard response across a batch of samples.
Protocol:
-
During the analysis of calibration standards, QCs, and study samples, record the peak area or height of the internal standard for each sample.
-
Calculate the mean and percent coefficient of variation (%CV) of the internal standard response for all samples in the analytical run.
Acceptance Criteria:
-
While there are no strict regulatory acceptance criteria for IS response variability, significant variations may indicate issues with sample processing, instrument performance, or matrix effects and should be investigated.[8] A common laboratory practice is to investigate samples where the IS response deviates by more than 50% from the mean IS response of the calibration standards and QCs.
Stability of Internal Standard
Objective: To demonstrate the stability of the internal standard in stock solutions and in the biological matrix under various storage and handling conditions.
Protocol:
-
Stock Solution Stability: Prepare a stock solution of the internal standard and store it at the intended storage temperature. Analyze the solution at different time points (e.g., 0, 7, 14, and 30 days) and compare the response to a freshly prepared solution.
-
Freeze-Thaw Stability: Spike blank matrix with the internal standard and subject the samples to multiple freeze-thaw cycles (typically three cycles). Analyze the samples and compare the response to freshly prepared samples.
-
Bench-Top Stability: Spike blank matrix with the internal standard and leave the samples at room temperature for a duration that mimics the sample handling time. Analyze the samples and compare the response to freshly prepared samples.
Acceptance Criteria:
-
The mean response of the stability samples should be within ±15% of the response of the freshly prepared samples.
Visualizing the Bioanalytical Workflow and Key Relationships
To better understand the role of the internal standard and the logic of the validation process, the following diagrams illustrate the experimental workflow and the interplay of key validation parameters.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. anivet.au.dk [anivet.au.dk]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Rifamycin Analysis, Featuring Rifapentine-d8
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of rifamycin (B1679328) antibiotics, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Rifapentine-d8 and other commonly used deuterated internal standards in the LC-MS/MS analysis of rifamycins (B7979662), supported by published experimental data.
The ideal internal standard (IS) should be chemically and physically similar to the analyte of interest to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are considered the gold standard in quantitative mass spectrometry due to their similar extraction recovery, chromatographic behavior, and ionization efficiency to the target analyte.
This guide will delve into the performance of this compound and other deuterated rifamycin analogs, presenting a comparative summary of their analytical performance based on data from various studies.
Performance Comparison of Deuterated Internal Standards
While a single head-to-head study comparing all available deuterated internal standards for the analysis of a wide range of rifamycins is not available, we can synthesize a comparison based on validation data from separate, robust studies. The following tables summarize the performance of various deuterated rifamycin analogs as internal standards for the analysis of specific rifamycins.
Table 1: Performance of Rifapentine-d9 and 25-desacetyl this compound [1][2]
| Analyte | Internal Standard | Linearity (ng/mL) | Precision (%CV) | Accuracy (% Nominal) | Global Recovery (%) |
| Rifapentine (B610483) | Rifapentine-d9 | 60.061 - 8008.134 | 0.60 - 2.49 | 98.24 - 102.14 | 71.03 |
| 25-desacetyl rifapentine | 25-desacetyl this compound | 30.000 - 4000.015 | 1.19 - 4.88 | 97.13 - 103.05 | 71.04 |
Table 2: Performance of Rifampicin-d8
| Analyte | Internal Standard | Linearity (µg/L) | Correlation Coefficient (r²) | Precision (RSD %) | Accuracy |
| Rifampicin | Rifampicin-d8 | 5 - 40000 | 0.9993 | <15 | Within ±15% |
Table 3: Performance of Rifampicin-d3 [3][4][5]
| Analyte | Internal Standard | Linearity (ng/mL) | Correlation Coefficient (r) | Precision (%CV) | Accuracy (% Nominal) |
| Rifapentine | Rifampicin-d3 | 2.00 - 2000 | 0.9995 | 3.1 - 8.3 | 97.4 - 100.6 |
| 25-O-desacetyl rifapentine | Rifampicin-d3 | 4.00 - 2000 | 0.9995 | 6.7 - 11.8 | 96.4 - 106.3 |
Discussion
The data presented in the tables highlight the excellent performance of deuterated internal standards in the quantitative analysis of rifamycins.
-
Rifapentine-d9 and 25-desacetyl this compound demonstrate high precision, accuracy, and good linearity over a wide concentration range for the analysis of rifapentine and its primary metabolite, respectively[1][2]. The use of a specific deuterated analog for each analyte is a best practice that ensures the most accurate quantification.
-
Rifampicin-d8 also shows strong performance with a very wide linear range and acceptable precision and accuracy for the analysis of rifampicin.
-
Rifampicin-d3 has been successfully used as an internal standard for the analysis of rifapentine and its metabolite[3][4][5]. While not a deuterated analog of the specific analyte, its structural similarity to rifapentine allows it to effectively compensate for analytical variability, yielding high accuracy and precision.
The choice of the most suitable internal standard will depend on the specific rifamycins being analyzed. For the analysis of rifapentine and its metabolites, This compound (or other deuterated rifapentine analogs like Rifapentine-d9) would be the most theoretically ideal choice due to its identical chemical structure. However, the data demonstrates that other deuterated rifamycin analogs, such as Rifampicin-d3, can also provide excellent results.
Experimental Protocols
The following are summaries of experimental protocols from the cited studies, providing a general framework for the analysis of rifamycins using deuterated internal standards.
Experimental Protocol 1: Analysis of Rifapentine and 25-desacetyl rifapentine using Rifapentine-d9 and 25-desacetyl this compound [1][2]
-
Sample Preparation: Protein precipitation of human plasma samples.
-
Chromatography: Reverse-phase chromatography using a C18 column.
-
Mobile Phase: A gradient of an organic mixture (acetonitrile and methanol) and 10 mM ammonium (B1175870) formate.
-
Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode, using multiple reaction monitoring (MRM).
-
Internal Standards: Rifapentine-d9 for rifapentine and 25-desacetyl this compound for 25-desacetyl rifapentine.
Experimental Protocol 2: Analysis of Rifampicin using Rifampicin-d8
-
Sample Preparation: Plasma samples were cleaned up using a lipid filtration plate.
-
Chromatography: Gradient elution on a core-shell C18 column.
-
Mobile Phase: 0.1% formic acid in water and acetonitrile.
-
Detection: Triple quadrupole mass spectrometer in positive mode.
-
Internal Standard: Rifampicin-d8.
Experimental Protocol 3: Analysis of Rifapentine and 25-O-desacetyl rifapentine using Rifampicin-d3 [3][4][5]
-
Sample Preparation: Combination of protein precipitation and solid-phase extraction of human breast milk samples.
-
Chromatography: Isocratic separation on a C18 column.
-
Mobile Phase: Acetonitrile, methanol, and 0.1% formic acid.
-
Detection: Triple quadrupole mass spectrometer with ESI in positive mode using MRM.
-
Internal Standard: Rifampicin-d3.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantitative analysis of rifamycins using a deuterated internal standard.
Caption: General workflow for rifamycin analysis using a deuterated internal standard.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Rifapentine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Rifapentine, a key antibiotic in the treatment of tuberculosis. The following sections detail the performance of various techniques, supported by experimental data to aid in the selection of the most appropriate method for specific research and quality control needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Rifapentine quantification is critical for ensuring the accuracy and reliability of pharmacokinetic studies, formulation development, and quality control assessments. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry are the most commonly employed techniques. This guide presents a comparative summary of their validation parameters, collated from various studies.
Table 1: Comparison of Validation Parameters for Rifapentine Analytical Methods
| Parameter | HPLC Method 1 | HPLC Method 2 | LC-MS/MS Method | UV-Vis Spectrophotometry |
| Linearity Range | 20-70 µg/mL[1] | 5-25 µg/mL[2] | 60.076-8004.794 ng/mL[3] | 4-24 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9992[1] | 0.9975[2] | >0.99 | 0.9994[4] |
| Accuracy (% Recovery) | 98-102% | 98-102%[2][5] | 97.13-103.05%[3] | 99.69-100.11%[6] |
| Precision (%RSD) | < 2% | < 2%[2][5] | Intra-run: 0.60-2.49% Inter-run: 1.19-4.88%[3] | < 2% |
| Limit of Detection (LOD) | 0.225 µg/mL[1][7] | 0.18813 µg/mL[2][5] | - | - |
| Limit of Quantification (LOQ) | 0.684 µg/mL[1][7] | 0.57012 µg/mL[2][5] | 60.061 ng/mL[3] | - |
| Wavelength (λmax) | 478 nm[1][7] | 262 nm[2][5] | - | 307-350 nm (AUC)[4][7] / 478 nm[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the compared techniques.
High-Performance Liquid Chromatography (HPLC)
Method 1:
-
Mobile Phase: A mixture of Acetonitrile and 0.01M Potassium dihydrogen phosphate (B84403) buffer (pH 6.0) in a ratio of 80:20 v/v.[1][7]
Method 2 (Simultaneous Estimation with Isoniazid):
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH 4, adjusted to pH 6 with 1% TEA) in a ratio of 85:15 v/v.[2][5]
-
Retention Time: Approximately 4.283 minutes.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for quantifying Rifapentine and its metabolite, 25-desacetyl rifapentine, in human plasma.[3]
-
Sample Preparation: Solid-phase extraction.
-
Chromatographic Separation: Reverse-phase chromatography on a Supelco discovery C18 column (10 cm × 4.6 mm, 5 µm particle size).[3]
-
Mass Spectrometric Detection: Optimized source parameters include a curtain gas flow of 35.00 L/hour and a collision gas flow of 8 L/hour.[3]
-
Concentration Range: 60.061 ng/mL to 8008.134 ng/mL for Rifapentine.[3]
UV-Visible Spectrophotometry
A simple and economical method for the quantification of Rifapentine in bulk and pharmaceutical dosage forms.
-
Method: Area Under Curve (AUC) in the wavelength range of 307-350 nm.[4][7]
-
Solvent: 0.1N HCl.[6]
-
Linearity: The method demonstrates linearity in the concentration range of 4-24 µg/mL.[4] Another study showed linearity in the range of 5-50 µg/ml with a maximum wavelength of 478 nm.[6]
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results.
References
- 1. primescholars.com [primescholars.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. japsonline.com [japsonline.com]
- 4. [PDF] METHOD DEVELOPMENT, VALIDATION, AND ESTIMATION OF RIFAPENTINE IN BULK AND TABLET DOSAGE FORM BY USING UV- SPECTROPHOTOMETRY AND RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
The Critical Role of Deuterated Internal Standards: A Comparative Guide to Accuracy and Precision in Rifapentine Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-tuberculosis drug Rifapentine, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification. This guide provides an objective comparison of the performance of Rifapentine-d8, a deuterated internal standard, with alternative approaches, supported by experimental data. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby compensating for variability and matrix effects.
Performance Comparison: Deuterated vs. Alternative Internal Standards
The superiority of a deuterated internal standard over other alternatives, such as structural analogs, lies in its near-identical physicochemical properties to the analyte. This ensures co-elution during chromatography and similar ionization efficiency and fragmentation patterns in the mass spectrometer, leading to more reliable data.
One study on the bioanalytical method validation of Rifapentine and its metabolite, 25-desacetyl rifapentine, in human plasma utilized their respective deuterated internal standards (Rifapentine-d9 and 25-desacetyl this compound). The results demonstrated excellent accuracy and precision, as summarized in the tables below.[1] In contrast, another study, due to the unavailability of a deuterated analog for Rifapentine at the time, employed an isotopically labeled structural analog, rifampin-d3, as the internal standard.[2] While this method was also validated, the use of a structural analog can introduce variability due to potential differences in extraction recovery, chromatographic retention time, and ionization response compared to the analyte.
Accuracy and Precision Data for Rifapentine Quantification
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Intra-Day (n=6) | ||||
| LLOQ | 60.134 | 59.853 | 2.61 | 99.53 |
| LQC | 180.401 | 182.162 | 1.83 | 100.98 |
| MQC | 3006.683 | 3020.817 | 1.25 | 100.47 |
| HQC | 6013.367 | 6075.067 | 0.89 | 101.03 |
| Inter-Day (n=18) | ||||
| LLOQ | 60.134 | 59.167 | 3.59 | 98.40 |
| LQC | 180.401 | 181.769 | 2.53 | 100.76 |
| MQC | 3006.683 | 3045.289 | 2.06 | 101.28 |
| HQC | 6013.367 | 6110.156 | 1.84 | 101.61 |
| Data obtained from a method validation study using Rifapentine-d9 as the internal standard.[1] |
Accuracy and Precision Data for 25-desacetyl Rifapentine Quantification
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Intra-Day (n=6) | ||||
| LLOQ | 30.000 | 28.767 | 6.90 | 95.89 |
| LQC | 90.000 | 88.933 | 3.24 | 98.81 |
| MQC | 1500.000 | 1528.500 | 2.11 | 101.90 |
| HQC | 3000.000 | 3054.667 | 1.45 | 101.82 |
| Inter-Day (n=18) | ||||
| LLOQ | 30.000 | 28.744 | 4.83 | 95.81 |
| LQC | 90.000 | 89.978 | 4.11 | 99.98 |
| MQC | 1500.000 | 1511.556 | 3.48 | 100.77 |
| HQC | 3000.000 | 3072.778 | 3.01 | 102.43 |
| Data obtained from a method validation study using 25-desacetyl this compound as the internal standard.[1] |
Experimental Protocols
Method Using Deuterated Internal Standard (Rifapentine-d9)[1]
1. Sample Preparation:
-
A simple protein precipitation method is used for the extraction of Rifapentine and its metabolite from human plasma.
-
To 100 µL of plasma, 25 µL of the internal standard working solution (Rifapentine-d9 and 25-desacetyl this compound) is added and vortexed.
-
200 µL of methanol (B129727) is added as the precipitating agent, and the mixture is vortexed again.
-
The samples are then centrifuged, and the supernatant is transferred for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic System: Sciex Exton LC system
-
Column: Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and methanol (50:50 v/v) and 10 mM ammonium (B1175870) formate (B1220265) (70:30 v/v)
-
Flow Rate: 1 mL/minute
-
Mass Spectrometer: Sciex API 4500 triple-quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Method Using a Structural Analog Internal Standard (Rifampicin-d3)[2]
1. Sample Preparation:
-
A combination of protein precipitation and solid-phase extraction is employed.
-
To human milk samples, an internal standard solution of rifampicin-d3 (B1140610) is added.
-
Protein precipitation is performed, followed by solid-phase extraction to further clean up the sample.
2. LC-MS/MS Conditions:
-
Column: Agilent® Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm)
-
Mobile Phase: Isocratic mobile phase of acetonitrile: methanol: 0.1% formic acid (55/5/40, v/v/v)
-
Flow Rate: 450 µL/min
-
Mass Spectrometer: AB Sciex API 4000
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow and Metabolic Pathway
To further elucidate the experimental process and the biological context of Rifapentine analysis, the following diagrams are provided.
Caption: Experimental workflow for Rifapentine bioanalysis.
Caption: Metabolic pathway of Rifapentine.
References
A Comparative Guide to Linearity and Range Determination for Rifapentine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different analytical methods for the quantification of Rifapentine (B610483), focusing on the key validation parameters of linearity and range. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is compared, with supporting data from published studies. Detailed experimental protocols are provided to aid in the replication and validation of these methods.
Data Summary: Linearity and Range of Rifapentine Assays
The following table summarizes the linearity and range data for Rifapentine assays from various studies. This allows for a direct comparison of the performance of different analytical techniques.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Sample Matrix | Reference |
| RP-HPLC | 20-70 µg/mL | 0.9992 | Bulk Drug & Pharmaceutical Formulation | [1][2] |
| UV-Spectrophotometry | 4-24 µg/mL | > 0.9994 | Bulk Drug & Tablets | [1] |
| RP-HPLC | 5-25 µg/mL | 0.9975 | Synthetic Mixture | [3] |
| RP-HPLC | 10-50 µg/mL | 0.1705 | Bulk Drug & Tablets | [4] |
| LC-MS/MS | 50-80,000 ng/mL | ≥0.997 | Whole Blood | [5] |
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates a typical experimental workflow for determining the linearity and range of a Rifapentine assay, as guided by the International Council for Harmonisation (ICH) guidelines.[6]
Detailed Experimental Protocols
Below are representative protocols for determining the linearity and range of Rifapentine using RP-HPLC, based on methodologies described in the cited literature.
Protocol 1: RP-HPLC Method for Bulk and Pharmaceutical Dosage Forms[1][2]
This method is suitable for the quantification of Rifapentine in bulk drug and tablet formulations.
-
Chromatographic Conditions:
-
Preparation of Standard Solutions:
-
Linearity and Range Determination:
-
Inject each working standard solution into the HPLC system in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²). The method is considered linear if the correlation coefficient is ≥ 0.999.[2]
-
Protocol 2: RP-HPLC for Simultaneous Estimation with Isoniazid[3]
This method is designed for the simultaneous quantification of Rifapentine and Isoniazid in a synthetic mixture.
-
Chromatographic Conditions:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of Rifapentine and Isoniazid.
-
From the stock solutions, prepare a series of five different concentrations for both drugs, with the linearity for Rifapentine ranging from 5-25 µg/mL.[3]
-
-
Linearity and Range Determination:
-
Inject each standard solution into the HPLC system.
-
Plot the peak area versus the respective concentration for Rifapentine.
-
The linearity is established by the correlation coefficient obtained from the linear regression analysis. A correlation coefficient of 0.9975 was reported for Rifapentine in this study.[3]
-
Comparison of Alternatives
The primary alternatives for Rifapentine quantification are HPLC-UV and LC-MS/MS.
-
HPLC-UV: This is a robust and widely available technique suitable for routine quality control of bulk drugs and pharmaceutical formulations.[1][2] It offers good linearity and precision within the microgram per milliliter (µg/mL) range. However, its sensitivity may be limited for applications requiring quantification in biological matrices with low drug concentrations. A bioassay method was found to overestimate Rifapentine concentration in plasma compared to HPLC due to the presence of a biologically active metabolite.[7]
-
LC-MS/MS: This method provides significantly higher sensitivity and selectivity compared to HPLC-UV, allowing for quantification in the nanogram per milliliter (ng/mL) range.[5] This makes it the preferred method for pharmacokinetic and therapeutic drug monitoring studies in biological samples like plasma and whole blood. The reported analytical measuring range of 50 to 80,000 ng/mL demonstrates the wide dynamic range achievable with this technique.[5]
Conclusion
The choice of an analytical method for Rifapentine quantification depends on the specific application. For quality control of pharmaceutical products, a validated RP-HPLC-UV method provides adequate linearity, accuracy, and precision. For bioanalytical applications requiring high sensitivity and the ability to measure low concentrations in complex matrices, LC-MS/MS is the superior technique, offering a much wider linear dynamic range. The provided protocols and data serve as a valuable resource for researchers in selecting and validating an appropriate assay for their needs.
References
- 1. jetir.org [jetir.org]
- 2. primescholars.com [primescholars.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of biological and chemical assays for the quantitation of rifapentine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Bioassay vs. High-Performance Liquid Chromatography (HPLC) for Rifapentine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Rifapentine, a key antibiotic in the treatment of tuberculosis, is paramount for ensuring its efficacy and safety. Two primary analytical methods are employed for this purpose: the traditional microbiological bioassay and the modern chromatographic technique of High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Differences
| Feature | Microbiological Bioassay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the biological activity of the antibiotic by observing the inhibition of microbial growth. | Physically separates Rifapentine from other components in a sample and quantifies it based on its physicochemical properties. |
| Specificity | Lower. Measures the total antimicrobial activity, including that of active metabolites like 25-desacetyl rifapentine, which can lead to an overestimation of the parent drug concentration.[1] | High. Can distinguish between the parent drug and its metabolites, providing a more accurate quantification of Rifapentine.[1] |
| Sensitivity | Generally lower than HPLC. | High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the sub-µg/mL range.[2] |
| Precision & Accuracy | Can be influenced by biological variability, leading to lower precision and accuracy. | High precision and accuracy, with validation typically following stringent ICH guidelines.[2][3] |
| Throughput | Lower throughput due to incubation times. | Higher throughput, suitable for analyzing a large number of samples. |
| Cost & Complexity | Relatively lower instrument cost but can be labor-intensive. | Higher initial instrument cost, but can be automated for efficiency. |
| Information Provided | Provides a measure of the overall biological effect of the drug and its active metabolites. | Provides a precise concentration of the specific chemical entity (Rifapentine). |
Performance Data: A Quantitative Comparison
The following table summarizes typical validation parameters for both bioassay and HPLC methods for Rifapentine quantification. The data for HPLC is a composite from several validated methods.
| Validation Parameter | Microbiological Bioassay (Typical) | RP-HPLC (Representative Values) |
| Linearity Range | Dependent on the specific assay design, often narrower than HPLC. | 20-70 µg/mL[2] |
| Correlation Coefficient (r²) | Generally ≥ 0.98 | > 0.999[2] |
| Limit of Detection (LOD) | ~1 µg/mL | 0.225 µg/mL[2] |
| Limit of Quantification (LOQ) | ~2-5 µg/mL | 0.684 µg/mL[2] |
| Accuracy (% Recovery) | 95-105% | 98-102%[3] |
| Precision (%RSD) | < 10% | < 2%[3] |
Experimental Protocols
Microbiological Bioassay: Cylinder-Plate Method
This method is based on the diffusion of the antibiotic from a cylinder through a solidified agar (B569324) layer, inhibiting the growth of a susceptible microorganism. The diameter of the zone of inhibition is proportional to the concentration of the antibiotic.
1. Test Microorganism:
-
Sarcina lutea (now known as Kocuria rhizophila) is a commonly used test organism for Rifapentine bioassays.[2]
2. Media Preparation:
-
Prepare a suitable nutrient agar medium and sterilize it.
-
Cool the medium to 45-50°C and inoculate it with a standardized suspension of the test microorganism.
-
Pour a base layer of uninoculated agar into Petri dishes and allow it to solidify.
-
Overlay the base layer with a seeded layer of the inoculated agar.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of Rifapentine reference standard in a suitable solvent (e.g., methanol). From this stock, prepare a series of standard solutions of known concentrations.
-
Sample Solutions: Dissolve the Rifapentine sample in the same solvent to obtain a solution with an expected concentration within the range of the standard curve.
4. Assay Procedure:
-
Place sterile stainless steel or porcelain cylinders onto the surface of the seeded agar.
-
Fill the cylinders with the standard and sample solutions.
-
Incubate the plates at a specified temperature (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the zones of inhibition.
5. Data Analysis:
-
Plot the logarithm of the concentration of the standard solutions against the mean diameter of the zones of inhibition.
-
Determine the concentration of the sample solution from the standard curve.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical Reverse-Phase HPLC (RP-HPLC) method for the quantification of Rifapentine.
1. Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm particle size)[2]
-
Mobile Phase: A mixture of Acetonitrile and 0.01M KH2PO4 buffer (pH 6.0) in a ratio of 80:20 v/v.[2]
-
Flow Rate: 0.8 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Detection Wavelength: 478 nm[2]
-
Retention Time: Approximately 5.0 minutes[2]
2. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of Rifapentine reference standard in the mobile phase. From this stock, prepare a series of standard solutions to create a calibration curve (e.g., 20, 30, 40, 50, 60, 70 µg/mL).[2]
-
Sample Solutions: Accurately weigh and dissolve the Rifapentine sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter before injection.
3. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include tailing factor, theoretical plates, and repeatability of injections.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Rifapentine in the sample by comparing its peak area to the calibration curve.
Workflow Visualizations
Caption: Workflow for Rifapentine quantification using a microbiological bioassay.
Caption: Workflow for Rifapentine quantification using an HPLC method.
Conclusion: Making an Informed Choice
The choice between a bioassay and an HPLC method for Rifapentine quantification depends on the specific requirements of the analysis.
-
HPLC is the method of choice for:
-
Regulatory submissions and quality control, where high accuracy, precision, and specificity are required.
-
Pharmacokinetic studies where it is necessary to differentiate between the parent drug and its metabolites.
-
High-throughput screening of a large number of samples.
-
-
A microbiological bioassay may be suitable for:
-
Preliminary screening or research applications where a measure of overall biological activity is sufficient.
-
Situations where cost is a major constraint and high precision is not the primary objective.
-
Assessing the combined antimicrobial effect of the parent drug and its active metabolites.
-
References
Establishing the Lower Limit of Quantification for Rifapentine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for establishing the lower limit of quantification (LLOQ) of Rifapentine (B610483), with a focus on the use of its deuterated internal standard, Rifapentine-d8. The methodologies presented are supported by experimental data from published research, offering a valuable resource for bioanalytical method development and validation.
Performance Comparison of Analytical Methods
The quantification of Rifapentine in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and selectivity compared to other methods like High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4] The use of a stable isotope-labeled internal standard, such as this compound or its metabolite analog 25-desacetyl this compound, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing.[5][6][7][8]
Below is a summary of reported LLOQ values and key performance parameters from various studies.
| Analytical Method | Matrix | Internal Standard | LLOQ (ng/mL) | Dynamic Range (ng/mL) |
| LC-MS/MS | Dried Blood Spots | Isotopically labeled Rifampin | 50 | 50 - 80,000[9][10][11] |
| LC-MS/MS | Human Plasma | Rifapentine-d9 & 25-desacetyl this compound | 60.061 (Rifapentine) / 30.000 (Metabolite) | 60.061 - 8008.134 / 30.000 - 4000.015[5][12] |
| LC-MS/MS | Human Plasma | Rifampin-IS | 75 (Rifapentine) / 37.5 (Metabolite) | 75 - 30,000 / 37.5 - 15,000[13] |
| LC-MS/MS | Human Breastmilk | Rifampicin-d3 | 2 | 2 - 2000[14] |
| RP-HPLC | Bulk and Tablet | - | 0.684 (µg/mL) | 20 - 70 (µg/mL)[4] |
Experimental Protocols
LC-MS/MS Method for Rifapentine in Human Plasma
This protocol is based on a highly sensitive and specific method utilizing deuterated internal standards.[5][12]
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a pre-labeled tube.
-
Add the internal standard solution (Rifapentine-d9 and 25-desacetyl this compound).
-
Add extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex for 10 minutes at 60 rpm.
-
Centrifuge at 4,000 rpm for 5 minutes at 5°C.[5]
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the solvent under a stream of nitrogen at 40°C.[5]
-
Reconstitute the residue with 500 µL of the mobile phase.[5]
-
Vortex and transfer to LC vials for analysis.[5]
b. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) (70:30 v/v)[12]
-
Flow Rate: 1 mL/minute[12]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
c. Mass Spectrometric Conditions
-
Instrument: Triple quadrupole mass spectrometer[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5][12]
-
Monitored Transitions (m/z):
LC-MS/MS Method for Rifapentine in Dried Blood Spots (DBS)
This protocol is adapted from a method developed for pharmacokinetic/pharmacodynamic analyses in clinical trials.[9][10][11]
a. Sample Preparation
-
Punch a 6.0-mm spot from the dried blood spot card.[9]
-
Transfer the punch to a 96-well plate.
-
Add 20 µL of a 500 ng/mL solution of isotopically labeled rifampin as the internal standard.[9]
-
Add 450 µL of extraction solvent (90:10 methanol:50 mM ammonium formate buffer with 0.5 mg/mL ascorbic acid).[9]
-
Shake for 1 hour.
-
Transfer a 400-µL aliquot to a new 96-well plate for LC-MS/MS analysis.[9]
b. Chromatographic Conditions
-
Column: Waters BEH C8 (50 x 2.1 mm, 1.7 µm)[9]
-
Mobile Phase A: 5 mM ammonium formate in water[9]
-
Mobile Phase B: 3% DMSO in acetonitrile[9]
-
Gradient: A detailed gradient elution program is typically used.
-
Column Temperature: Ambient[9]
c. Mass Spectrometric Conditions
-
Instrument: AB Sciex QTRAP 5500 mass analyzer[9]
-
Ionization Mode: ESI, Positive
-
Detection: Selected Reaction Monitoring (SRM)[9]
Visualizing the Workflow
The following diagrams illustrate the key workflows in establishing the LLOQ for Rifapentine.
Caption: Workflow for LLOQ Establishment of Rifapentine.
References
- 1. Comparison of biological and chemical assays for the quantitation of rifapentine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. japsonline.com [japsonline.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. alentris.org [alentris.org]
- 9. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. japsonline.com [japsonline.com]
- 13. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. open.uct.ac.za [open.uct.ac.za]
A Researcher's Guide to Incurred Sample Reanalysis for Rifapentine Bioanalytical Methods Utilizing Deuterated Internal Standards
For researchers and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred Sample Reanalysis (ISR) serves as a critical in-study validation to confirm that a bioanalytical method consistently produces accurate results for authentic study samples. This guide provides a comparative overview of methodologies for quantifying Rifapentine (B610483), with a focus on the use of its deuterated stable isotope-labeled internal standard, Rifapentine-d8, and outlines the experimental protocols and data assessment criteria integral to a successful ISR.
The Principle of Incurred Sample Reanalysis
ISR is a regulatory expectation for pivotal pharmacokinetic (PK) and bioequivalence (BE) studies.[1][2] The core principle is to reanalyze a subset of samples from a given study on a different day to verify the precision and accuracy of the original results.[2] Factors such as sample non-homogeneity, the presence of metabolites, protein binding, and incurred sample instability can affect analyte quantification, making ISR a vital test of a method's real-world performance.[1]
According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), the acceptance criterion for small molecules like Rifapentine is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within ±20% of their mean.[1][3]
Experimental Protocols: LC-MS/MS Method Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as the deuterated analog for Rifapentine's metabolite (25-desacetyl this compound), is considered the gold standard in quantitative LC-MS/MS analysis. It closely mimics the analyte's behavior during sample preparation and ionization, providing a more accurate correction for potential variability.
A validated method for the simultaneous quantification of Rifapentine and its active metabolite, 25-desacetyl rifapentine, in human plasma serves as our primary example.[4][5] This method employs 25-desacetyl this compound and Rifapentine-d9 as the respective internal standards.[4]
Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of human plasma, add the internal standard solution.
-
Perform liquid-liquid extraction by adding 3 mL of methyl t-butyl ether.
-
Vortex the samples for 10 minutes at 60 rpm.
-
Centrifuge at 4,000 rpm for 5 minutes at 5°C.[4]
-
Transfer 2 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 500 µL of the mobile phase for analysis.[4]
Chromatographic and Mass Spectrometric Conditions
-
Analytical Column: Supelco Discovery C18 (10 cm × 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: 70:30 (v/v) mixture of an organic phase (50:50 Acetonitrile:Methanol) and an aqueous phase (10 mM Ammonium Formate).[4]
-
Flow Rate: 1.0 mL/minute.[4]
-
Mass Spectrometer: Sciex API 4500 triple-quadrupole.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]+.[4][5]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.[4][5]
Workflow for Bioanalytical Sample Analysis
Caption: Bioanalytical workflow from sample preparation to LC-MS/MS analysis.
Data Presentation and Performance Comparison
A robust bioanalytical method must demonstrate acceptable performance across several validation parameters before being used for study sample analysis, including ISR.
Table 1: Summary of Bioanalytical Method Validation Parameters
| Parameter | Rifapentine | 25-desacetyl rifapentine | Acceptance Criteria |
|---|---|---|---|
| Linearity Range (ng/mL) | 60.06 - 8008.13 | 30.00 - 4000.02 | r ≥ 0.99 |
| Correlation Coefficient (r) | ≥ 0.99 | ≥ 0.99 | - |
| Inter-run Accuracy (% Nominal) | 98.24 - 102.14 | 97.13 - 103.05 | 85% - 115% |
| Inter-run Precision (% CV) | 0.60 - 2.49 | 1.19 - 4.88 | ≤ 15% |
| Internal Standard(s) Used | Rifapentine-d9 | 25-desacetyl this compound | - |
Data derived from the method validation by Parghale et al.[4]
Alternative Approaches: While deuterated internal standards are preferred, some methods have utilized structural analogs. For example, due to the previous unavailability of isotopic analogs, some researchers have used isotopically labeled rifampin as an internal standard for Rifapentine analysis.[6] Another approach has been the use of rifampicin-d3.[7][8] While often acceptable, these non-isotopic analogs may not perfectly mimic the analyte's behavior, potentially leading to greater variability. The use of a stable isotope-labeled standard like this compound (or its metabolite analog) is superior as it co-elutes chromatographically and experiences similar ionization effects, providing more reliable quantification.
Incurred Sample Reanalysis Data
The following table provides an illustrative example of ISR results for Rifapentine. This demonstrates the application of the regulatory acceptance criteria.
Table 2: Illustrative Incurred Sample Reanalysis (ISR) Data for Rifapentine
| Sample ID | Initial Conc. (ng/mL) | Reanalysis Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference* | Result (Within ±20%) |
|---|---|---|---|---|---|
| PK-001-C4 | 850.5 | 890.2 | 870.35 | 4.56% | Pass |
| PK-001-C8 | 215.3 | 201.9 | 208.60 | -6.42% | Pass |
| PK-003-Cmax | 4502.1 | 4815.5 | 4658.80 | 6.73% | Pass |
| PK-003-C12 | 125.6 | 155.8 | 140.70 | 21.46% | Fail |
| PK-005-C4 | 912.8 | 901.4 | 907.10 | -1.26% | Pass |
| PK-005-C8 | 301.7 | 288.3 | 295.00 | -4.54% | Pass |
| PK-007-Cmax | 5122.6 | 4998.2 | 5060.40 | -2.46% | Pass |
| PK-007-C12 | 167.9 | 180.1 | 174.00 | 6.90% | Pass |
| PK-009-C4 | 765.4 | 823.1 | 794.25 | 7.26% | Pass |
| PK-009-C8 | 254.3 | 233.9 | 244.10 | -8.36% | Pass |
| Overall Assessment | Pass Rate: | 90% (9 out of 10) | |||
| Conclusion | Meets Acceptance Criteria (≥67%) |
*Note: % Difference = [(Reanalysis Conc. - Initial Conc.) / Mean Conc.] x 100. This data is for illustrative purposes.
Logical Flow of an ISR Assessment
Caption: Decision-making workflow for Incurred Sample Reanalysis (ISR).
Conclusion
Incurred Sample Reanalysis is an indispensable component of regulated bioanalysis, providing ultimate confidence in the reproducibility of a method. For the quantification of Rifapentine, the use of a validated LC-MS/MS method incorporating a deuterated internal standard, such as 25-desacetyl this compound, offers enhanced precision and accuracy. By adhering to a rigorous experimental protocol and systematically evaluating the ISR data against regulatory criteria, researchers can ensure the integrity and reliability of their pharmacokinetic findings, ultimately supporting robust drug development programs.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. open.uct.ac.za [open.uct.ac.za]
- 8. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Rifapentine Quantification: A Comparative Analysis of Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of rifapentine (B610483) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comprehensive comparison of various analytical methods for rifapentine quantification, drawing upon data from multiple laboratory validation studies. While a formal inter-laboratory round-robin study is not publicly available, this document synthesizes published data to offer insights into the performance of different techniques.
Rifapentine, a potent anti-tuberculosis drug, and its active metabolite, 25-desacetyl rifapentine, are commonly measured in biological matrices such as human plasma, dried blood spots (DBS), and human milk. The most prevalent methods for their quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and microbiological assays.
Comparative Performance of Quantification Methods
The following tables summarize the performance characteristics of various validated methods for the quantification of rifapentine and its primary metabolite, 25-desacetyl rifapentine. These tables are compiled from individual studies and offer a comparative overview of key validation parameters.
Table 1: Performance Characteristics of Rifapentine Quantification Methods
| Method | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) |
| LC-MS/MS | Human Plasma | 60.06 - 8008.13[1][2] | 95.53 - 102.54 (intra-run), 98.40 (inter-run)[2] | 0.99 - 2.61 (intra-run), 3.59 (inter-run)[2] | 60.06[1][2] |
| LC-MS/MS | Dried Blood Spot | 50 - 80,000[3][4] | Not explicitly stated in % for inter/intra-assay, but method concordance was determined[3][4] | Not explicitly stated in % for inter/intra-assay, but method concordance was determined[3][4] | 50[3] |
| LC-MS/MS | Human Milk | 2.00 - 2000[5][6] | 97.4 - 100.6[5][6] | 3.1 - 8.3[5][6] | 2.00[5] |
| HPLC-UV | Human Plasma | 0.1 - 16 µg/mL (100 - 16,000 ng/mL)[7] | Not explicitly stated | Not explicitly stated | 0.05 µg/mL (50 ng/mL)[7] |
| Bioassay | Human Plasma | Not specified | Overestimated concentration compared to HPLC[8] | Not specified | Not specified |
Table 2: Performance Characteristics of 25-desacetyl Rifapentine Quantification Methods
| Method | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) |
| LC-MS/MS | Human Plasma | 30.00 - 4000.02[1][2] | 95.32 - 96.18 (intra-run), 95.81 (inter-run)[2] | 3.24 - 6.90 (intra-run), 4.83 (inter-run)[2] | 30.00[1][2] |
| LC-MS/MS | Dried Blood Spot | 50 - 80,000[3] | Not explicitly stated in % for inter/intra-assay, but method concordance was determined[3] | Not explicitly stated in % for inter/intra-assay, but method concordance was determined[3] | 50[3] |
| LC-MS/MS | Human Milk | 4.00 - 2000[5][6] | 96.4 - 106.3[5][6] | 6.7 - 11.8[5][6] | 4.00[5] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of typical experimental protocols for the LC-MS/MS quantification of rifapentine.
Sample Preparation
A common workflow for sample preparation, particularly for plasma samples, involves protein precipitation.
For dried blood spot samples, the process involves punching out a spot followed by extraction.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation of rifapentine and its metabolite is typically achieved using a reverse-phase C18 column.[1][2] The mobile phase often consists of an organic mixture (e.g., acetonitrile and methanol) and an aqueous component with a modifier like ammonium formate.[1] Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for specific ion transitions of the analytes and their internal standards.[1][2]
Discussion and Considerations
-
LC-MS/MS stands out as the most sensitive and specific method for the quantification of rifapentine and its metabolite, offering low limits of quantification across various biological matrices.[1][2][3][5]
-
HPLC-UV provides a more accessible alternative to LC-MS/MS, though it may have a higher limit of quantification.[7]
-
Microbiological assays , while historically used, have been shown to overestimate rifapentine concentrations due to the biological activity of the 25-desacetyl metabolite.[8] A better correlation is observed when bioassay results are compared to the combined concentrations of the parent drug and its metabolite determined by HPLC.[8]
-
Matrix effects are a critical consideration in bioanalytical method development. The presented LC-MS/MS methods have generally been validated to ensure that matrix components do not interfere with the quantification.
-
Internal standards are essential for accurate quantification, compensating for variations in sample processing and instrument response. Deuterated analogs of the analytes, such as rifapentine-D9 and 25-desacetyl rifapentine-D8, are often the preferred choice.[1]
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Quantification of Rifapentine, a Potent Antituberculosis Drug, from Dried Blood Spot Samples Using Liquid Chromatographic-Tandem Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of rifapentine, a potent antituberculosis drug, from dried blood spot samples using liquid chromatographic-tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. frontiersin.org [frontiersin.org]
- 8. Comparison of biological and chemical assays for the quantitation of rifapentine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Rifapentine-d8: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Rifapentine-d8 must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established laboratory safety and chemical handling practices.
Pre-Disposal and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a laboratory fume hood.[1] Recommended PPE includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Chemical-impermeable gloves, which must be inspected before use.[2]
-
Body Protection: A lab coat or fire/flame-resistant and impervious clothing.[1][2]
-
Respiratory Protection: Required when dusts are generated.[1][3]
Avoid the formation of dust and aerosols, and prevent fire caused by electrostatic discharge.[2]
Chemical Waste Characterization
While specific data for this compound is not available, the disposal guidelines for its non-deuterated counterpart, Rifapentine, should be followed due to their chemical similarity. Rifapentine is considered a pharmaceutical-related compound and may be classified as hazardous waste. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this waste according to local, state, and federal regulations.
Approved Disposal Methods
The primary and recommended methods for the disposal of this compound involve thermal destruction. Under no circumstances should this chemical be disposed of via sewer systems, drains, or mixed with general laboratory or household trash.[2][4]
Recommended Disposal Routes:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[2]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is an acceptable method.[2]
-
Incineration with Combustible Solvent: Another approved method is to dissolve or mix the material with a suitable combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Quantitative Data on Disposal Parameters:
Specific quantitative data, such as optimal incineration temperatures or solvent-to-compound ratios for disposal, are not publicly available and are typically determined by the licensed waste disposal facility based on their specific equipment and permits.
Step-by-Step Disposal Protocol
-
Segregation: Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your EHS department. Store in a suitable, closed, and properly labeled container.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport hazardous waste personally.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, bench paper, and empty containers, must be disposed of as hazardous waste.
Empty Container Disposal:
-
Triple Rinsing: Empty containers can be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6]
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[2]
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE, including respiratory protection, chemical-impermeable gloves, and safety goggles.[2][3]
-
Contain the spill and prevent it from entering drains or waterways.[2]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Rifapentine-d8
Essential protocols for the safe handling, operation, and disposal of Rifapentine-d8 in a laboratory setting, ensuring the well-being of drug development professionals and the integrity of research.
Researchers and scientists working with potent pharmaceutical compounds like this compound require stringent safety measures to mitigate risks of exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower laboratory professionals in the safe management of this deuterated antibiotic.
Immediate Safety and Hazard Information
Rifapentine, the parent compound of this compound, is known to cause skin, eye, and respiratory irritation. Due to its high potency, it is crucial to handle this compound with the same level of caution. The established Occupational Exposure Limit (OEL) for Rifapentine is a critical parameter for risk assessment and control.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 125 µg/m³ (8-hour Time-Weighted Average) | PQM-USAID |
This OEL underscores the necessity for robust containment and personal protective measures to prevent airborne exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the required equipment for each stage of the handling process.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against skin contact. Double-gloving is a best practice for handling potent compounds. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with a HEPA filter. | Essential for preventing inhalation of airborne particles, especially during powder handling. |
| Eye Protection | Safety goggles with side shields or a full face shield. | Protects eyes from dust particles and potential splashes. |
| Lab Coat/Gown | Disposable, low-permeability gown with a solid front and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Shoe Covers | Disposable shoe covers. | Minimizes the tracking of contaminants out of the designated handling area. |
Experimental Protocol: Weighing and Dissolving this compound
This protocol details the step-by-step procedure for safely weighing and dissolving solid this compound in a laboratory setting.
Objective: To accurately weigh a specified amount of this compound powder and dissolve it in a suitable solvent while minimizing exposure risk.
Materials:
-
This compound (solid powder)
-
Appropriate solvent (e.g., DMSO, Methanol)
-
Ventilated Balance Enclosure (VBE) or an isolator
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer or sonicator
-
Appropriate glassware (e.g., volumetric flask, vials)
-
Waste disposal bags and containers
Procedure:
-
Preparation of the Work Area:
-
Ensure the Ventilated Balance Enclosure (VBE) or isolator is certified and functioning correctly.
-
Decontaminate the interior surfaces of the VBE or isolator.
-
Place all necessary materials inside the enclosure before starting.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
-
Weighing the Compound:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper/boat using a clean spatula.
-
Perform this operation slowly to minimize the generation of airborne dust.
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Carefully transfer the weighed powder into the appropriate volumetric flask or vial.
-
Add the desired solvent to the vessel.
-
Securely cap the vessel.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Post-Handling Procedures:
-
Wipe down the spatula and any other reusable equipment with a suitable decontaminating solution.
-
Place all disposable items (weighing paper, gloves, etc.) in a designated hazardous waste bag within the enclosure.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and secondary exposure.
| Waste Stream | Collection and Handling | Disposal Method |
| Solid Waste (PPE, consumables) | Collect in a clearly labeled, sealed plastic bag within the handling area. | Incineration through a licensed hazardous waste disposal service. |
| Liquid Waste (unused solutions) | Collect in a sealed, labeled, and compatible waste container. | To be handled by a licensed chemical waste disposal company. Do not pour down the drain. |
| Contaminated Glassware | Decontaminate by rinsing with a suitable solvent, followed by a thorough wash. | Rinsate should be collected as liquid waste. Clean glassware can be reused or disposed of as regular lab glass. |
Decontamination of Surfaces:
-
Wipe all surfaces within the VBE or isolator with a deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent like sodium thiosulfate), and then with 70% ethanol.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
